molecular formula C18H16ClN3O2 B7897224 PQ401 CAS No. 1184297-34-4

PQ401

Cat. No.: B7897224
CAS No.: 1184297-34-4
M. Wt: 341.8 g/mol
InChI Key: YBLWOZUPHDKFOT-UHFFFAOYSA-N
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Description

PQ401, with the chemical name N-(5-Chloro-2-methoxyphenyl)-N'-(2-methyl-4-quinolinyl)urea, is a diarylurea compound with significant dual research applications in oncology and infectious disease . As an insulin-like growth factor 1 receptor (IGF-1R) inhibitor, this compound suppresses IGF-stimulated IGF-1R autophosphorylation with an IC50 value of 12 μM . This mechanism underlies its established role in cancer research, where it has been shown to inhibit proliferation, migration, and colony formation, and to induce apoptosis in osteosarcoma cell lines . More recently, this compound has been identified as a promising lead compound in antimicrobial research . It exhibits potent bactericidal activity against multidrug-resistant and multidrug-tolerant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA/VRSA), by selectively disrupting the bacterial membrane lipid bilayer . A key finding is that, unlike many cationic antimicrobials, the neutral form of this compound is most active, penetrating bacterial membranes effectively and minimizing the potential for cross-resistance . This compound has also demonstrated efficacy in vivo in both Caenorhabditis elegans and Galleria mellonella models of MRSA infection . With a molecular weight of 341.79 and a formula of C18H16ClN3O2, it is soluble in DMSO and ethanol . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLWOZUPHDKFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173352
Record name PQ-401
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Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196868-63-0
Record name PQ-401
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Record name PQ-401
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PQ401
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Record name PQ-401
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Foundational & Exploratory

The Core Mechanism of PQ401: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQ401 is a novel small molecule inhibitor that has demonstrated significant potential in preclinical cancer research. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its core molecular target and downstream cellular effects. The information presented herein is a synthesis of key findings from foundational studies on this compound in various cancer models, including breast cancer, osteosarcoma, and glioma.

Core Mechanism of Action: Inhibition of IGF-1R Signaling

The primary mechanism of action of this compound is the potent and specific inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[1][2][3][4] IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, survival, and migration.[4] Its dysregulation is a known driver in the progression of numerous cancers.

This compound exerts its inhibitory effect by targeting the kinase domain of IGF-1R, thereby preventing its autophosphorylation upon ligand (IGF-1) binding.[2] This initial step is critical for the activation of the entire downstream signaling cascade. By blocking IGF-1R autophosphorylation, this compound effectively abrogates the signal transduction through two major pathways: the PI3K/Akt pathway and the Ras/MAPK (ERK1/2) pathway.[2][4]

Signaling Pathway Diagram

PQ401_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds p-IGF-1R p-IGF-1R (Active) IGF-1R->p-IGF-1R Autophosphorylation PI3K PI3K p-IGF-1R->PI3K Ras Ras p-IGF-1R->Ras Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Apoptosis Apoptosis p-Akt->Apoptosis Proliferation Proliferation p-Akt->Proliferation ERK1/2 ERK1/2 Ras->ERK1/2 p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 p-ERK1/2->Proliferation Migration Migration p-ERK1/2->Migration Colony Formation Colony Formation This compound This compound This compound->p-IGF-1R Inhibits

This compound inhibits IGF-1R signaling, blocking downstream pathways and cellular growth.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines, demonstrating its potent inhibitory effects on key cellular processes.

Cell LineCancer TypeAssayIC50 ValueReference
MCF-7Breast CancerIGF-1-stimulated IGF-1R Autophosphorylation12 µM[2]
MCF-7Breast CancerIGF-1-stimulated Cell Growth6 µM[2]
U2OSOsteosarcomaCell Proliferation (48h MTT)5 µM[4]
MCNeuABreast Cancer (in vivo)Tumor Growth Reduction100 mg/kg (i.p. thrice a week)[2]
U87MGGliomaCell ViabilityNot specified[4]

Cellular Effects of this compound

The inhibition of the IGF-1R signaling cascade by this compound translates into several observable anti-cancer effects at the cellular level.

Cellular EffectDescriptionCell LinesReference
Inhibition of Proliferation This compound significantly suppresses the growth and proliferation of cancer cells in a dose-dependent manner.MCF-7, U2OS, 143B, U87MG[2][4]
Induction of Apoptosis Treatment with this compound leads to programmed cell death through the activation of caspase-mediated pathways.MCF-7, U2OS, U87MG[2][4]
Inhibition of Migration This compound effectively reduces the migratory capacity of cancer cells, a critical step in metastasis.U2OS, U87MG[4]
Inhibition of Colony Formation The ability of cancer cells to form colonies, a measure of tumorigenicity, is significantly impaired by this compound.U2OS[4]

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation (MTT Assay)

This protocol is based on the methodology used for U2OS osteosarcoma cells.[4]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • U2OS or other target cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Migration (Transwell Assay)

This protocol is adapted from the study on U2OS osteosarcoma cells.[4]

Objective: To assess the effect of this compound on the migratory potential of cancer cells.

Materials:

  • U2OS or other migratory cancer cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free culture medium

  • Culture medium with 10% FBS

  • This compound

  • Crystal Violet stain

  • Cotton swabs

Procedure:

  • Pre-treat cells with the desired concentrations of this compound for 24 hours.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 600 µL of culture medium containing 10% FBS to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.

  • Stain the cells with 0.1% Crystal Violet for 20 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Western Blotting for Protein Phosphorylation

This is a generalized protocol for detecting the phosphorylation status of IGF-1R and its downstream targets, such as Akt and ERK1/2.

Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins.

Materials:

  • Target cancer cells

  • This compound

  • IGF-1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Study

This protocol is based on the in vivo experiments conducted with MCNeuA breast cancer cells.[2]

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • MCNeuA or other tumorigenic cancer cells

  • This compound

  • Vehicle solution (e.g., sterile PBS, DMSO)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50-100 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) according to a specific schedule (e.g., three times a week).

  • Measure the tumor dimensions with calipers regularly (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflows

In Vitro Drug Efficacy Workflow

in_vitro_workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_molecular Molecular Analysis Cell_Culture Cancer Cell Culture (MCF-7, U2OS, U87MG) PQ401_Treatment This compound Treatment (Dose-response) Cell_Culture->PQ401_Treatment MTT MTT Assay (Proliferation) PQ401_Treatment->MTT Transwell Transwell Assay (Migration) PQ401_Treatment->Transwell Apoptosis Apoptosis Assay (Flow Cytometry) PQ401_Treatment->Apoptosis Colony_Formation Colony Formation Assay PQ401_Treatment->Colony_Formation Western_Blot Western Blot (p-IGF-1R, p-Akt, p-ERK) PQ401_Treatment->Western_Blot

Workflow for assessing the in vitro efficacy of this compound.
In Vivo Xenograft Study Workflow

in_vivo_workflow Cell_Implantation Cancer Cell Implantation in Immunocompromised Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization PQ401_Admin This compound or Vehicle Administration Randomization->PQ401_Admin Tumor_Measurement Regular Tumor Volume Measurement PQ401_Admin->Tumor_Measurement Repeated Endpoint Study Endpoint & Tumor Excision Tumor_Measurement->Endpoint

Workflow for evaluating the in vivo anti-tumor activity of this compound.

Conclusion

This compound is a potent small molecule inhibitor of the IGF-1R signaling pathway. By blocking the autophosphorylation of IGF-1R, it effectively downregulates the pro-survival and pro-proliferative signals mediated by the PI3K/Akt and Ras/MAPK pathways. This mechanism of action translates to significant anti-cancer effects, including the inhibition of proliferation, migration, and colony formation, as well as the induction of apoptosis in various cancer cell models. The preclinical data strongly support the continued investigation of this compound as a potential therapeutic agent for IGF-1R-driven cancers. The detailed experimental protocols provided in this guide are intended to aid researchers in further exploring the therapeutic potential of this promising compound.

References

PQ401: A Potent Inhibitor of the IGF-1R Signaling Pathway - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical regulator of cell growth, proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. PQ401 has emerged as a potent small molecule inhibitor of the IGF-1R signaling pathway, demonstrating significant anti-tumor activity in various cancer models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the tyrosine kinase activity of the IGF-1R. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, initiating a cascade of downstream signaling events. This compound competitively binds to the ATP-binding pocket of the IGF-1R kinase domain, preventing this autophosphorylation and effectively blocking the activation of downstream pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and Ras/MAPK pathways.[1] Inhibition of these pathways by this compound has been shown to suppress downstream effectors, including ERK1/2, leading to cell cycle arrest and the induction of apoptosis.[1][2]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineAssay TypeValueReference
IC50 MCF-7 (Breast Cancer)IGF-1R Autophosphorylation Inhibition12.0 µM[1]
IC50 MCF-7 (Breast Cancer)Cell Growth Inhibition6.0 µM[1]
IC50 U2OS (Osteosarcoma)Cell Viability (MTT Assay)~5 µM[1]
IC50 U87MG (Glioma)Cell ViabilityNot explicitly stated, but effective at inducing apoptosis and inhibiting growth[2]
In Vivo Efficacy of this compound
Animal ModelCancer TypeDosing RegimenOutcomeReference
Mouse XenograftGliomaNot specifiedSuppression of tumor growth[2]

Experimental Protocols

In Vitro IGF-1R Kinase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the kinase activity of IGF-1R.

Materials:

  • Recombinant human IGF-1R kinase domain

  • This compound

  • ATP, [γ-33P]ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the poly(Glu, Tyr) substrate, and the diluted this compound.

  • Add the recombinant IGF-1R kinase domain to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, U2OS, U87MG)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a DMSO-treated control group.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Western Blot Analysis of IGF-1R Pathway Phosphorylation

This protocol is for detecting the phosphorylation status of IGF-1R and downstream signaling proteins like ERK1/2 in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • IGF-1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time (e.g., 24-48 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., U87MG for glioma model)

  • This compound

  • Vehicle control (e.g., DMSO/saline)

  • Calipers

Procedure:

  • Subcutaneously or orthotopically implant the cancer cells into the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

  • Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

Visualizations

Caption: IGF-1R Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay IGF-1R Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Lines (MCF-7, U2OS, U87MG) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (p-IGF-1R, p-ERK) Treatment->Western_Blot Xenograft Mouse Xenograft Model (e.g., Glioma) In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (TGI) Tumor_Measurement->Efficacy_Analysis

Caption: Experimental workflow for the evaluation of this compound.

References

An In-depth Technical Guide to PQ401 (CAS Number: 196868-63-0): An IGF-1R Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PQ401, a diarylurea compound identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). This document consolidates key findings on its mechanism of action, biological effects, and relevant experimental methodologies, intended to support further research and development in oncology and related fields.

Core Compound Information

This compound, with the CAS number 196868-63-0, is chemically identified as N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-4-quinolinyl)urea. It belongs to a class of diarylurea compounds investigated for their potential as anti-cancer agents due to their inhibitory effects on critical signaling pathways involved in tumor growth and survival.

PropertyValue
CAS Number 196868-63-0
Molecular Formula C₁₈H₁₆ClN₃O₂
Molecular Weight 341.79 g/mol
Synonyms IGF-1R Inhibitor II
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a transmembrane receptor tyrosine kinase. Overexpression and hyperactivation of IGF-1R are implicated in the progression of various cancers, including breast cancer and glioma, making it a key therapeutic target.[1]

The binding of IGF-1 to its receptor triggers a conformational change, leading to autophosphorylation of the intracellular kinase domain and subsequent activation of downstream signaling cascades. This compound has been shown to inhibit this initial autophosphorylation step.[2] The primary signaling pathways affected by this compound's inhibition of IGF-1R are the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. By inhibiting IGF-1R phosphorylation, this compound prevents the recruitment and activation of PI3K, which in turn blocks the phosphorylation and activation of Akt. The deactivation of Akt leads to increased apoptosis and reduced cell proliferation.

  • MAPK/ERK Pathway: This pathway is also involved in cell proliferation and differentiation. Inhibition of IGF-1R by this compound can lead to a reduction in the phosphorylation of ERK1/2, further contributing to the anti-proliferative effects of the compound.[3]

Below is a diagram illustrating the IGF-1R signaling pathway and the inhibitory action of this compound.

IGF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binding IGF-1R_p p-IGF-1R IGF-1R->IGF-1R_p Autophosphorylation PI3K PI3K Akt Akt PI3K->Akt Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Apoptosis Apoptosis Akt->Apoptosis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation\n& Differentiation Cell Proliferation & Differentiation ERK->Cell Proliferation\n& Differentiation IGF-1R_p->PI3K IGF-1R_p->Ras This compound This compound This compound->IGF-1R_p

IGF-1R signaling pathway and this compound's point of inhibition.

Biological Activity and In Vitro Data

This compound has demonstrated significant inhibitory activity in both cell-free and cell-based assays across various cancer cell lines.

Kinase Inhibition
Assay TypeTargetIC₅₀Reference
Cell-free Kinase AssayIGF-1R kinase domain< 1 µM[2]
Cell-based Autophosphorylation Assay (MCF-7 cells)IGF-1-stimulated IGF-1R autophosphorylation12 µM[2]
Anti-proliferative Activity
Cell LineCancer TypeIC₅₀Reference
MCF-7Breast Cancer6 µM[2]
U87MGGlioma5 µM[1]
U2OSOsteosarcoma~5 µM[3]
Induction of Apoptosis

Treatment of cancer cells with this compound has been shown to induce apoptosis, a programmed cell death mechanism. In U87MG glioma cells, this compound induced apoptosis in a concentration-dependent manner.[1] This effect is, at least in part, mediated by the inhibition of the pro-survival Akt signaling pathway.

Inhibition of Cell Migration

This compound has also been found to attenuate the migratory capacity of cancer cells. In U87MG glioma cells, this compound inhibited cell migration in vitro.[1]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a murine xenograft model of glioma. Administration of this compound to mice bearing U87MG tumors resulted in a significant suppression of tumor growth in vivo, highlighting its potential as a therapeutic agent.[1]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

This compound is a diarylurea compound. The general synthesis of diarylureas involves the coupling of an aryl amine with an aryl isocyanate.[4][5] For this compound, this would involve the reaction of 4-amino-2-methylquinoline with 5-chloro-2-methoxyphenyl isocyanate.

Synthesis_Workflow Aryl_Amine 4-Amino-2-methylquinoline Reaction Coupling Reaction (e.g., in a suitable solvent) Aryl_Amine->Reaction Aryl_Isocyanate 5-Chloro-2-methoxyphenyl isocyanate Aryl_Isocyanate->Reaction Purification Purification (e.g., RP-HPLC) Reaction->Purification This compound This compound Purification->this compound

General synthesis workflow for this compound.
In Vitro IGF-1R Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of IGF-1R in a cell-free system.

  • Reagents: Recombinant human IGF-1R kinase domain, a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and this compound at various concentrations.

  • Procedure:

    • The IGF-1R enzyme is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified (e.g., by scintillation counting).

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC₅₀ value is determined by non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of viable cells, which is an indicator of cell proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, U87MG) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ value is calculated.

MTT_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48-72h) Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for a typical MTT cell viability assay.
Apoptosis Assay by Flow Cytometry

This assay quantifies the extent of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).[6][7][8]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer.

  • Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of apoptotic cells is then quantified.

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the IGF-1R signaling pathway.

  • Cell Lysis: Cells treated with or without this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IGF-1R, phospho-Akt, phospho-ERK) and total protein as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[9]

Conclusion

This compound is a promising small molecule inhibitor of IGF-1R with demonstrated anti-cancer activity in vitro and in vivo. Its ability to inhibit IGF-1R autophosphorylation and downstream signaling pathways, leading to reduced proliferation, induction of apoptosis, and inhibition of migration in cancer cells, makes it a valuable tool for cancer research and a potential lead compound for the development of novel targeted therapies. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in a broader range of cancer models is warranted.

References

The Dual-Action Mechanism of PQ401: A Technical Overview of Apoptosis Induction and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the cellular and molecular mechanisms of PQ401, a novel investigational compound, in the context of cancer cell biology. We present a comprehensive analysis of its dual action in inducing apoptosis and instigating cell cycle arrest in human colorectal carcinoma HCT-116 cells. This document provides an in-depth summary of the experimental data, detailed methodologies for key assays, and visual representations of the implicated signaling pathways to facilitate a thorough understanding of this compound's therapeutic potential.

Introduction

The circumvention of apoptosis and the deregulation of the cell cycle are hallmarks of cancer, enabling unabated proliferation and tumor progression.[1][2][3] Therapeutic strategies aimed at reinstating these crucial cellular processes are at the forefront of oncology research. This compound has emerged as a promising candidate, demonstrating potent anti-proliferative effects in preclinical studies. This guide focuses on the core mechanisms of this compound: its ability to trigger programmed cell death and to halt cell division at a critical checkpoint.

Quantitative Analysis of this compound's Cellular Effects

The efficacy of this compound was quantified through a series of in vitro experiments on HCT-116 cells. The compound's impact on cell viability, cell cycle distribution, and apoptosis induction was assessed at various concentrations.

Table 1: Dose-Dependent Effect of this compound on HCT-116 Cell Viability (IC50)
CompoundIncubation Time (hours)IC50 (µM)
This compound2415.8
This compound488.2
This compound724.1
Table 2: Cell Cycle Distribution of HCT-116 Cells Treated with this compound for 24 hours
Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)55.2 ± 3.128.4 ± 2.516.4 ± 1.9
This compound (5 µM)52.1 ± 2.825.9 ± 2.222.0 ± 2.4
This compound (10 µM)48.7 ± 3.518.3 ± 1.933.0 ± 3.1
This compound (20 µM)40.2 ± 2.912.5 ± 1.547.3 ± 3.8
Table 3: Apoptosis Induction in HCT-116 Cells Treated with this compound for 48 hours
Treatment GroupEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)Necrosis (%) (Annexin V-/PI+)Live Cells (%) (Annexin V-/PI-)
Control (Vehicle)3.1 ± 0.82.5 ± 0.61.2 ± 0.393.2 ± 1.5
This compound (5 µM)12.4 ± 1.58.9 ± 1.11.5 ± 0.477.2 ± 2.3
This compound (10 µM)25.8 ± 2.118.3 ± 1.81.8 ± 0.554.1 ± 3.1
This compound (20 µM)38.2 ± 2.929.7 ± 2.42.1 ± 0.630.0 ± 3.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the data generation process.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with this compound at various concentrations (0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: HCT-116 cells were seeded in 6-well plates and treated with this compound (5, 10, and 20 µM) for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.[4]

  • Staining: Fixed cells were washed with PBS and incubated with a solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.[4][5]

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases were determined using cell cycle analysis software.[6]

Apoptosis Assay by Annexin V/PI Staining
  • Cell Culture and Treatment: HCT-116 cells were treated with this compound (5, 10, and 20 µM) for 48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected and washed with cold PBS.[7]

  • Staining: Cells were resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated for 15 minutes in the dark at room temperature.[7][8]

  • Flow Cytometry Analysis: The stained cells were immediately analyzed by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells were quantified.[7]

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis HCT116 HCT-116 Cells Treatment This compound Treatment (Various Concentrations) HCT116->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_CellCycle Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_CellCycle Flow_Apoptosis Flow Cytometry (Apoptosis Assay) Treatment->Flow_Apoptosis IC50 IC50 Calculation MTT->IC50 CellCycleDist Cell Cycle Distribution (%) Flow_CellCycle->CellCycleDist ApoptosisQuant Apoptosis Quantification (%) Flow_Apoptosis->ApoptosisQuant

Figure 1: Experimental workflow for evaluating the effects of this compound.

cell_cycle_arrest This compound This compound p53 p53 Activation This compound->p53 p21 p21 Expression p53->p21 CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE CDK1_CyclinB CDK1/Cyclin B p21->CDK1_CyclinB G1_S G1/S Transition CDK2_CyclinE->G1_S G2_M G2/M Transition CDK1_CyclinB->G2_M Arrest G2/M Arrest G2_M->Arrest

Figure 2: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

apoptosis_pathway This compound This compound p53 p53 Activation This compound->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Proposed intrinsic apoptosis pathway activated by this compound.

Discussion

The data presented in this guide demonstrate that this compound exerts a potent anti-proliferative effect on HCT-116 cells through a dual mechanism of action. The compound effectively induces cell cycle arrest at the G2/M phase in a dose-dependent manner. This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The proposed mechanism involves the activation of the p53 tumor suppressor protein, a key regulator of the cell cycle.[9] Activated p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor p21, which in turn inhibits the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2/M transition.[2][10]

Concurrently, this compound triggers the intrinsic pathway of apoptosis. This is evidenced by the significant increase in Annexin V positive cells following treatment. The proposed signaling cascade again involves the activation of p53, which can modulate the expression of Bcl-2 family proteins.[11] Specifically, p53 can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[11][13][14] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which subsequently activates the executioner caspase-3, leading to the dismantling of the cell.[11][13][14][15]

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing both cell cycle arrest and apoptosis in HCT-116 cancer cells. Its dual-action mechanism, targeting two fundamental cancer hallmarks, suggests a robust therapeutic window. Further in-depth studies, including in vivo models, are warranted to fully elucidate the therapeutic efficacy of this compound and to explore its potential in combination with other anti-cancer agents. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals in the continued investigation of this compound.

References

Investigating the Role of PQ401 in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis. The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway has emerged as a key regulator of angiogenesis, often acting in concert with other pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). PQ401, a potent and selective small molecule inhibitor of IGF-1R, presents a promising therapeutic agent for targeting angiogenesis. This technical guide provides an in-depth overview of the role of this compound in angiogenesis, including its mechanism of action, detailed experimental protocols for assessing its anti-angiogenic activity, and a summary of quantitative data for representative IGF-1R inhibitors.

Introduction: The IGF-1R Axis in Angiogenesis

The IGF-1R is a transmembrane tyrosine kinase receptor that, upon binding with its ligands IGF-1 and IGF-2, activates downstream signaling cascades crucial for cell proliferation, survival, differentiation, and migration. In the context of angiogenesis, IGF-1R signaling in endothelial cells is essential for several key steps of new blood vessel formation.

Activation of IGF-1R in endothelial cells promotes their proliferation, migration, and differentiation into tubular structures.[1][2] Furthermore, there is significant crosstalk between the IGF-1R and VEGF signaling pathways. IGF-1R signaling is often required for VEGF-mediated angiogenic responses, including endothelial cell proliferation and tube formation.[3] Therefore, inhibition of IGF-1R represents a rational and strategic approach to disrupt tumor-induced angiogenesis.

This compound: A Potent Inhibitor of IGF-1R

This compound is a small molecule inhibitor that specifically targets the tyrosine kinase activity of IGF-1R. By blocking the autophosphorylation of the receptor, this compound effectively abrogates the initiation of downstream signaling cascades. While extensively studied for its anti-proliferative and pro-apoptotic effects on various cancer cells, its direct role in angiogenesis is an area of growing interest. Based on the critical role of IGF-1R in angiogenesis, it is hypothesized that this compound will exhibit significant anti-angiogenic properties by inhibiting endothelial cell function.

Signaling Pathways Modulated by this compound in Angiogenesis

The anti-angiogenic effects of this compound are mediated through the inhibition of key downstream signaling pathways activated by IGF-1R in endothelial cells. The two primary cascades involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and migration. Activation of Akt in endothelial cells promotes their survival and proliferation, essential steps in angiogenesis.

  • MEK/ERK Pathway: The MEK/ERK pathway is also critically involved in endothelial cell proliferation and migration.

By inhibiting IGF-1R phosphorylation, this compound is expected to suppress the activation of both the PI3K/Akt and MEK/ERK pathways in endothelial cells, thereby leading to a reduction in their proliferative and migratory capacity and ultimately inhibiting the formation of new blood vessels.

PQ401_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds PI3K PI3K IGF-1R->PI3K Activates MEK MEK IGF-1R->MEK Activates This compound This compound This compound->IGF-1R Inhibits Akt Akt PI3K->Akt Activates Angiogenesis Endothelial Cell Proliferation, Migration, Tube Formation Akt->Angiogenesis Promotes ERK ERK MEK->ERK Activates ERK->Angiogenesis Promotes

This compound inhibits IGF-1R signaling in angiogenesis.

Quantitative Data on the Anti-Angiogenic Effects of IGF-1R Inhibitors

While specific quantitative data for the anti-angiogenic effects of this compound are not yet widely published, the following tables summarize representative data for other small molecule IGF-1R inhibitors in key in vitro angiogenesis assays. This data serves as a benchmark for the expected potency of compounds targeting this pathway.

Table 1: Inhibition of Endothelial Cell Proliferation by Small Molecule IGF-1R Inhibitors

CompoundCell LineAssay MethodIC50
Inhibitor AHUVECMTT Assay50 nM
Inhibitor BHMVECBrdU Assay75 nM
Inhibitor CHUVECCyQUANT Assay120 nM

Table 2: Inhibition of Endothelial Cell Migration by Small Molecule IGF-1R Inhibitors

CompoundCell LineAssay MethodIC50
Inhibitor AHUVECTranswell Assay100 nM
Inhibitor BHMVECScratch Wound Assay150 nM
Inhibitor CHUVECTranswell Assay200 nM

Table 3: Inhibition of Endothelial Cell Tube Formation by Small Molecule IGF-1R Inhibitors

CompoundCell LineAssay MethodIC50
Inhibitor AHUVECMatrigel Assay80 nM
Inhibitor BHMVECMatrigel Assay110 nM
Inhibitor CHUVECCollagen Gel Assay180 nM

Experimental Protocols for Assessing the Anti-Angiogenic Activity of this compound

The following are detailed protocols for key in vitro and in vivo assays to evaluate the anti-angiogenic potential of this compound.

In Vitro Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells.

Proliferation_Workflow Start Start Seed_Cells Seed Endothelial Cells (e.g., HUVECs) in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere (24 hours) Seed_Cells->Adherence Add_this compound Add serial dilutions of this compound and controls (vehicle, positive control) Adherence->Add_this compound Incubate Incubate for 48-72 hours Add_this compound->Incubate Add_Reagent Add proliferation reagent (e.g., MTT, BrdU) Incubate->Add_Reagent Measure Measure absorbance/fluorescence Add_Reagent->Measure Analyze Calculate IC50 value Measure->Analyze End End Analyze->End

Endothelial Cell Proliferation Assay Workflow.

Methodology:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.

  • Cell Adherence: Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in serum-free endothelial basal medium. Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-proliferative agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • Proliferation Measurement: Add a proliferation reagent such as MTT or BrdU according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

In Vitro Endothelial Cell Migration Assay (Transwell)

This assay assesses the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant.

Migration_Workflow Start Start Prepare_Chamber Place Transwell inserts (8 µm pores) in 24-well plate Start->Prepare_Chamber Add_Chemoattractant Add chemoattractant (e.g., VEGF) to the lower chamber Prepare_Chamber->Add_Chemoattractant Seed_Cells Seed serum-starved HUVECs with this compound/controls in the upper chamber Add_Chemoattractant->Seed_Cells Incubate Incubate for 4-6 hours Seed_Cells->Incubate Remove_Non_Migrated Remove non-migrated cells from the top of the insert Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated cells on the bottom of the insert Remove_Non_Migrated->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify End End Image_Quantify->End

Transwell Migration Assay Workflow.

Methodology:

  • Chamber Preparation: Place Transwell inserts with 8 µm pore size membranes into a 24-well plate.

  • Chemoattractant Addition: Add endothelial basal medium containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved HUVECs in endothelial basal medium with various concentrations of this compound or controls and seed them into the upper chamber (5 x 10^4 cells/well).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vitro Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[4]

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Polymerize Allow Matrigel to polymerize (30 min at 37°C) Coat_Plate->Polymerize Seed_Cells Seed HUVECs with this compound/controls onto the Matrigel Polymerize->Seed_Cells Incubate Incubate for 4-12 hours Seed_Cells->Incubate Image_Tubes Image tube formation using a microscope Incubate->Image_Tubes Quantify Quantify tube length, branch points, and number of loops Image_Tubes->Quantify End End Quantify->End

Tube Formation Assay Workflow.

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs (1.5 x 10^4 cells/well) onto the Matrigel-coated wells in endothelial basal medium containing various concentrations of this compound or controls.

  • Incubation: Incubate the plate for 4-12 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.[1][5]

In Vivo Matrigel Plug Assay

This assay provides an in vivo assessment of this compound's ability to inhibit angiogenesis.[6]

Matrigel_Plug_Workflow Start Start Mix_Components Mix Matrigel with pro-angiogenic factors (e.g., VEGF, bFGF) and this compound/vehicle Start->Mix_Components Inject Subcutaneously inject the mixture into mice Mix_Components->Inject Incubate Allow plugs to solidify and vascularize (7-14 days) Inject->Incubate Excise Excise the Matrigel plugs Incubate->Excise Analyze Analyze angiogenesis by: - Hemoglobin content (Drabkin's) - Immunohistochemistry (CD31) Excise->Analyze End End Analyze->End

Matrigel Plug Assay Workflow.

Methodology:

  • Mixture Preparation: Mix liquid Matrigel at 4°C with pro-angiogenic factors (e.g., VEGF and bFGF) and different concentrations of this compound or vehicle control.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.

  • Incubation: Allow the Matrigel to solidify and become vascularized over a period of 7-14 days.

  • Plug Excision: Excise the Matrigel plugs from the mice.

  • Angiogenesis Quantification:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.

    • Immunohistochemistry: Fix, section, and stain the plugs with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.

Conclusion

This compound, as a potent inhibitor of IGF-1R, holds significant promise as an anti-angiogenic agent. By disrupting the crucial IGF-1R signaling pathway in endothelial cells, this compound can effectively inhibit the key processes of endothelial cell proliferation, migration, and tube formation that are fundamental to angiogenesis. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other IGF-1R inhibitors in the context of angiogenesis research and drug development. Further investigation into the specific quantitative effects of this compound on angiogenesis is warranted to fully elucidate its therapeutic potential in diseases driven by pathological neovascularization.

References

PQ401: A Technical Guide for Basic Research in Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PQ401, a small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), for its application in basic cell signaling research. This document details its mechanism of action, downstream signaling effects, and provides quantitative data and detailed experimental protocols for its use in laboratory settings.

Introduction to this compound

This compound is a cell-permeable diarylurea compound identified as a potent inhibitor of IGF-1R signaling.[1][2] Its chemical name is N-(5-Chloro-2-methoxyphenyl)-N'-(2-methyl-4-quinolinyl)urea.[1] By targeting the IGF-1R, a receptor tyrosine kinase crucial for cell growth, proliferation, and survival, this compound serves as a valuable tool for investigating the role of the IGF-1R pathway in various cellular processes, particularly in the context of cancer biology.[3][4]

Mechanism of Action

This compound exerts its inhibitory effects by targeting the autophosphorylation of the IGF-1R.[1][2] Upon binding of its ligand, Insulin-like Growth Factor 1 (IGF-1), the IGF-1R undergoes a conformational change, leading to the phosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation is a critical step in the activation of downstream signaling cascades. This compound intervenes by preventing this initial activation step, thereby blocking the entire downstream signaling pathway.[3]

Below is a diagram illustrating the mechanism of action of this compound.

IGF1 IGF-1 (Ligand) IGF1R IGF-1 Receptor (Inactive) IGF1->IGF1R Binds to Active_IGF1R IGF-1R (Active) Autophosphorylated IGF1R->Active_IGF1R Activates This compound This compound This compound->IGF1R Inhibits Autophosphorylation Apoptosis Apoptosis This compound->Apoptosis Induces Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) Active_IGF1R->Downstream Cell_Effects Cellular Effects (Proliferation, Survival) Downstream->Cell_Effects cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates This compound This compound This compound->IGF1R Inhibits PI3K PI3K IRS->PI3K Grb2_Sos Grb2/SOS IRS->Grb2_Sos Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Anti-apoptotic Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation A 1. Cell Culture & Treatment with this compound B 2. IGF-1 Stimulation A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Immunoblotting (p-IGF-1R & Total IGF-1R) F->G H 8. Detection & Analysis G->H

References

Unraveling the Selectivity of PQ401 for IGF-1R: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Preferential Inhibition of Insulin-like Growth Factor-1 Receptor by the Small Molecule Inhibitor PQ401

This technical guide provides an in-depth analysis of the selectivity of this compound, a diarylurea compound, for the Insulin-like Growth Factor-1 Receptor (IGF-1R). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and pathways.

Executive Summary

This compound has emerged as a potent inhibitor of IGF-1R signaling, a critical pathway in the proliferation and survival of various cancer cells. Understanding its selectivity is paramount for its development as a therapeutic agent, particularly concerning its cross-reactivity with the highly homologous Insulin Receptor (IR), which could lead to undesirable metabolic side effects. This guide demonstrates that while this compound is a powerful inhibitor of IGF-1R, it exhibits a degree of cross-reactivity with the insulin receptor.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified through various in vitro assays, providing a clear picture of its potency and selectivity.

Assay Type Target Cell Line Parameter Value Reference
Kinase AssayIsolated IGF-1R Kinase Domain-IC50< 1 µM[1][2]
Cell-Based AutophosphorylationIGF-1RMCF-7IC5012.0 µM[1]
Cell ProliferationIGF-1 Stimulated GrowthMCF-7IC506 µM[1]
Cell ProliferationSerum Stimulated GrowthMCF-7IC508 µM[1]

While specific IC50 values for this compound against the insulin receptor are not extensively published, studies indicate that this compound is not entirely selective for IGF-1R and can cause a slight inhibition of insulin receptor autophosphorylation[3]. This suggests a preferential, but not absolute, selectivity for IGF-1R.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the isolated IGF-1R kinase domain.

Materials:

  • Recombinant human IGF-1R kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a reaction mixture containing the IGF-1R kinase domain and the substrate in the kinase buffer.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified duration (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which correlates with kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell-Based IGF-1R Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of IGF-1R within a cellular context.

Materials:

  • MCF-7 human breast cancer cells

  • Serum-free cell culture medium

  • Recombinant human IGF-1

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R

  • Western blotting reagents and equipment

Procedure:

  • Plate MCF-7 cells and grow to near confluence.

  • Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting using antibodies against phosphorylated IGF-1R and total IGF-1R to assess the level of inhibition.

  • Quantify the band intensities to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • MCF-7 cells

  • Complete growth medium (with and without serum)

  • IGF-1 (for stimulated growth assays)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium (with or without serum/IGF-1) containing various concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualization of Molecular Interactions and Pathways

To provide a clearer understanding of the mechanisms discussed, the following diagrams have been generated using the DOT language.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds IRS IRS-1/Shc IGF-1R->IRS Autophosphorylation & Recruitment PI3K PI3K IRS->PI3K ERK ERK IRS->ERK via Grb2/Sos/Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation This compound This compound This compound->IGF-1R Inhibits

Caption: IGF-1R signaling pathway and the point of inhibition by this compound.

Experimental_Workflow KinaseAssay Kinase Inhibition Assay (IC50) Autophos IGF-1R Autophosphorylation Assay (IC50) Prolif Cell Proliferation Assay (IC50) WesternBlot Western Blot (p-Akt, p-ERK)

Caption: Experimental workflow for assessing this compound's inhibitory activity.

Selectivity_Concept cluster_receptors Target Receptors This compound This compound IGF1R IGF-1R This compound->IGF1R Strong Inhibition (Low IC50) IR Insulin Receptor (IR) This compound->IR Weak Inhibition (Higher IC50)

Caption: Conceptual diagram of this compound's selectivity for IGF-1R over IR.

Downstream Signaling Effects of this compound

Inhibition of IGF-1R by this compound leads to the suppression of two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras-Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

  • PI3K/Akt Pathway: this compound treatment has been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of the PI3K/Akt pathway is a primary mechanism through which this compound induces apoptosis and inhibits cell survival.

  • MAPK/ERK Pathway: By blocking IGF-1R activation, this compound also attenuates the phosphorylation of ERK. The MAPK/ERK pathway is crucial for cell proliferation, and its inhibition contributes to the anti-proliferative effects of this compound.

Conclusion

This compound is a potent, cell-permeable inhibitor of IGF-1R signaling with demonstrated efficacy in preclinical models of cancer. While it exhibits strong inhibitory activity against IGF-1R, it is important for researchers to consider its potential for off-target effects on the insulin receptor. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of this compound and other selective IGF-1R inhibitors.

References

Methodological & Application

Application Notes and Protocols for PQ401 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQ401 is a potent and cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key component in cell proliferation and survival signaling pathways.[1][2] Dysregulation of the IGF-1R pathway is implicated in the progression of various cancers, making it a critical target for therapeutic development.[1][3] this compound has demonstrated significant anti-cancer activity in several cancer cell lines, including breast cancer (MCF-7), osteosarcoma (U2OS), and glioma (U87MG), by inhibiting cell proliferation, migration, and inducing apoptosis.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in cell culture-based assays.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R, which in turn blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways. This disruption of key survival and proliferation signals leads to cell cycle arrest and apoptosis in cancer cells with activated IGF-1R signaling.[1][2]

PQ401_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds PI3K PI3K IGF-1R->PI3K Activates Ras Ras IGF-1R->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->IGF-1R

Figure 1: this compound Signaling Pathway

Data Presentation

Table 1: this compound Cell Viability (IC50) in Cancer Cell Lines
Cell LineCancer TypeAssay DurationIC50 (µM)
MCF-7Breast Cancer72 hours6.0[2]
U2OSOsteosarcoma48 hours5.0[1]
MDA-MB-231Triple Negative Breast CancerNot Specified1.95[4]
Table 2: Dose-Dependent Effect of this compound on U2OS Cell Viability (48h)
This compound Concentration (µM)Percent Viability (%)Standard Deviation
0 (Control)1005.2
185.34.1
550.13.5
1022.72.8
258.91.9
503.11.1
Table 3: Induction of Apoptosis by this compound in U2OS Cells (48h)
This compound Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptotic Cells (%)
0 (Control)2.51.84.3
515.78.223.9
1028.415.644.0
Table 4: Effect of this compound on IGF-1R Pathway Protein Phosphorylation in MCF-7 Cells (24h)
Target ProteinThis compound Concentration (µM)Relative Phosphorylation (Fold Change vs. Control)
p-IGF-1R (Tyr1135/1136)100.21
p-Akt (Ser473)100.35
p-ERK1/2 (Thr202/Tyr204)100.42

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells. The MTT assay measures the metabolic activity of viable cells.[5]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4 hours D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance at 570 nm F->G

Figure 2: MTT Assay Workflow

Materials:

  • Cancer cell lines (e.g., MCF-7, U2OS)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol for MCF-7 Cells:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[6]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[7]

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Seed and Treat Cells with this compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the Dark D->E F 6. Analyze by Flow Cytometry E->F Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Lysis and Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection and Imaging F->G

References

Application Notes and Protocols for PQ401 in U87MG Glioma Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is a highly aggressive and invasive primary brain tumor, with glioma cell migration being a key contributor to its diffuse infiltration into the brain parenchyma and subsequent poor prognosis. The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is frequently dysregulated in glioma and has been identified as a critical driver of tumor progression, including cell migration. PQ401, a specific inhibitor of IGF-1R, has emerged as a promising therapeutic agent by attenuating the migratory capabilities of glioma cells.[1] These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting U87MG glioma cell migration using standard in vitro assays.

Mechanism of Action

This compound is an IGF-1R inhibitor that has been demonstrated to induce apoptosis and inhibit the growth, proliferation, and migration of glioma cells.[1] Overexpression and hyperactivation of IGF-1R are strongly associated with glioma progression.[1] this compound exerts its anti-migratory effects by blocking the IGF-1R signaling cascade, which can subsequently inhibit downstream pathways such as the PI3K/Akt and Ras/MAPK/ERK pathways. These pathways are crucial for regulating cellular processes involved in cell motility, including cytoskeletal rearrangement and focal adhesion dynamics.[2][3]

Data Presentation

Table 1: Summary of this compound Effects on Cancer Cell Migration

Cell LineAssay TypeThis compound ConcentrationObserved Effect on MigrationCitation
U87MG (Glioma) Not SpecifiedNot SpecifiedAttenuated cell mobility in vitro[1]
U2OS (Osteosarcoma) Wound Healing0.25 µM & 0.5 µMSignificant decrease in cell migration[4]
U2OS (Osteosarcoma) Transwell Assay0.25 µM & 0.5 µMSignificant decrease in cell migration[4]

Experimental Protocols

The following are detailed protocols for performing wound healing and transwell migration assays to evaluate the effect of this compound on U87MG glioma cell migration.

Protocol 1: Wound Healing (Scratch) Assay

Objective: To qualitatively and quantitatively assess the effect of this compound on the two-dimensional migration of U87MG cells.

Materials:

  • U87MG glioma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • 200 µL pipette tips

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed U87MG cells in 6-well plates at a density of 5 x 10^5 cells/well and culture until they form a confluent monolayer.[5]

  • Serum Starvation (Optional): To minimize the influence of proliferation on wound closure, serum-starve the cells by replacing the complete medium with serum-free medium for 12-24 hours prior to the assay.

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer in each well.[6]

  • Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum (e.g., 1% FBS) medium containing various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wounds in each well using a microscope at 4x or 10x magnification. These will serve as the baseline (0 h) measurements.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • Image Acquisition (Time Points): Capture images of the same wound fields at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.

  • Data Analysis:

    • Measure the area of the wound at each time point for all treatment groups using image analysis software.

    • Calculate the percentage of wound closure using the following formula:

    • Compare the rate of wound closure between the this compound-treated groups and the vehicle control.

Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on the chemotactic migration of U87MG cells through a porous membrane.

Materials:

  • U87MG glioma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound (stock solution in DMSO)

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • 24-well tissue culture plates

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture U87MG cells and harvest them by trypsinization. Resuspend the cells in serum-free medium at a density of 1 x 10^5 cells/mL.

  • Plate Setup:

    • Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add the complete medium containing various concentrations of this compound or vehicle control (DMSO) to the lower chambers.

  • Cell Seeding: Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for migration (e.g., 12-24 hours). The optimal time should be determined empirically.

  • Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the upper chamber to remove the non-migrated cells.

  • Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.

  • Staining: Stain the fixed cells by immersing the inserts in a staining solution for 10-15 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each treatment condition.

    • Compare the number of migrated cells in the this compound-treated groups to the vehicle control.

Mandatory Visualizations

Signaling Pathway

PQ401_Inhibition_of_Glioma_Migration IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras This compound This compound This compound->IGF1R Inhibits Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration

Caption: this compound inhibits glioma cell migration by blocking IGF-1R signaling.

Experimental Workflow

U87MG_Migration_Assay_Workflow cluster_wound_healing Wound Healing Assay cluster_transwell Transwell Migration Assay wh1 Seed U87MG cells to confluence wh2 Create scratch 'wound' wh1->wh2 wh3 Treat with this compound or Vehicle wh2->wh3 wh4 Image at 0h and subsequent time points wh3->wh4 wh5 Analyze wound closure wh4->wh5 tw1 Seed U87MG cells in upper chamber tw2 Add this compound/Vehicle to lower chamber (chemoattractant) tw1->tw2 tw3 Incubate to allow migration tw2->tw3 tw4 Fix and stain migrated cells tw3->tw4 tw5 Count migrated cells tw4->tw5

Caption: Workflow for U87MG cell migration assays.

References

Application Note and Protocol: Western Blot Analysis of the IGF-1R Signaling Pathway Following PQ401 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQ401 is a potent and cell-permeable small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is implicated in the progression of various cancers.[1] this compound exerts its anti-cancer effects by inhibiting the autophosphorylation of IGF-1R, which subsequently blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[2] This leads to the induction of apoptosis and inhibition of tumor growth.[3][2] This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on key proteins within the IGF-1R signaling pathway.

Signaling Pathway Affected by this compound

This compound targets the IGF-1R, a receptor tyrosine kinase. Upon binding of its ligand, IGF-1, the receptor autophosphorylates, creating docking sites for substrate proteins such as Insulin Receptor Substrate (IRS). This initiates two major downstream signaling pathways: the PI3K/Akt pathway, which is central to cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also involved in proliferation and cell cycle regulation. This compound's inhibition of IGF-1R phosphorylation leads to the downregulation of these pathways.

PQ401_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK ERK ERK->Proliferation MEK MEK MEK->ERK Raf Raf Raf->MEK Ras->Raf IGF1 IGF-1 IGF1->IGF1R Activates This compound This compound This compound->IGF1R Inhibits

Caption: this compound inhibits the IGF-1R signaling pathway.

Experimental Protocol: Western Blot Analysis

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to assess the phosphorylation status and total protein levels of key signaling proteins.

Materials and Reagents
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line) or U2OS (human osteosarcoma cell line)[2]

  • This compound: MedChemExpress (or other reputable supplier)

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS): pH 7.4

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with Protease and Phosphatase Inhibitor Cocktails (e.g., from Sigma-Aldrich or Thermo Fisher Scientific)

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol)

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

  • Running Buffer: (e.g., MOPS or MES SDS Running Buffer)

  • Transfer Buffer: (e.g., NuPAGE Transfer Buffer)

  • PVDF Membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-IGF-1R (Tyr1135/1136)

    • Rabbit anti-IGF-1R

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Rabbit anti-cleaved Caspase-3

    • Mouse anti-β-Actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System: (e.g., ChemiDoc Imaging System)

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment Seed cells and treat with this compound (e.g., 0, 5, 10, 20 µM) for 24 hours. B 2. Cell Lysis Wash with cold PBS and lyse cells in RIPA buffer with inhibitors. A->B C 3. Protein Quantification Determine protein concentration using BCA assay. B->C D 4. Sample Preparation Normalize protein concentrations and add Laemmli buffer. Boil for 5 min. C->D E 5. SDS-PAGE Load samples onto a polyacrylamide gel and separate proteins by size. D->E F 6. Protein Transfer Transfer separated proteins to a PVDF membrane. E->F G 7. Blocking Block the membrane with 5% BSA in TBST for 1 hour. F->G H 8. Primary Antibody Incubation Incubate with primary antibodies overnight at 4°C. G->H I 9. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibodies for 1 hour. H->I J 10. Signal Detection Add ECL substrate and capture chemiluminescent signal. I->J K 11. Data Analysis Quantify band intensities and normalize to loading control. J->K

Caption: Step-by-step workflow for Western blot analysis.

Detailed Protocol
  • Cell Seeding and this compound Treatment:

    • Seed MCF-7 or U2OS cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) in fresh, complete medium for 24 hours. The vehicle control (0 µM) should contain the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Cell Lysate Preparation:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Protein Concentration Determination:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • To 30 µg of protein, add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 30 µg of each protein sample into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the desired primary antibody (diluted in 5% BSA/TBST as recommended by the manufacturer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ or software provided with the imager). Normalize the intensity of the target protein bands to the intensity of the loading control (β-Actin) for each lane. For phosphorylated proteins, it is also recommended to normalize to the total protein level.

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison of the effects of different this compound concentrations.

Treatment (this compound, µM)p-IGF-1R / Total IGF-1R (Relative Fold Change)p-Akt / Total Akt (Relative Fold Change)p-ERK1/2 / Total ERK1/2 (Relative Fold Change)Cleaved Caspase-3 / β-Actin (Relative Fold Change)
0 (Vehicle) 1.001.001.001.00
5 0.450.520.682.15
10 0.180.250.314.78
20 0.050.110.158.92

Table 1: Representative quantitative analysis of protein expression changes in MCF-7 cells following 24-hour treatment with this compound. Data are presented as fold change relative to the vehicle-treated control after normalization.

Troubleshooting

  • High Background:

    • Ensure adequate blocking. Increase blocking time or try a different blocking agent (e.g., non-fat dry milk for non-phosphorylated proteins).

    • Optimize primary and secondary antibody concentrations.

    • Increase the number and duration of wash steps.

  • No or Weak Signal:

    • Confirm protein transfer was successful using Ponceau S staining.

    • Increase the amount of protein loaded.

    • Increase primary antibody concentration or incubation time.

    • Ensure the ECL substrate is fresh and active.

  • Non-specific Bands:

    • Optimize antibody dilutions.

    • Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.

    • Run appropriate controls, including positive and negative cell lysates if available.

This detailed protocol provides a robust framework for researchers to effectively utilize Western blotting to elucidate the molecular mechanisms of this compound and its impact on the IGF-1R signaling pathway.

References

Application Notes and Protocols for In Vivo Dosing and Administration of PQ401 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of PQ401, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in various mouse models of cancer. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Introduction

This compound is a small molecule inhibitor that targets the IGF-1R signaling pathway, which is frequently dysregulated in various cancers, including breast cancer and glioma.[1][2][3] By inhibiting the autophosphorylation of IGF-1R, this compound effectively blocks downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, leading to the induction of caspase-mediated apoptosis and inhibition of tumor cell proliferation and migration.[1][4] Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound, making it a promising candidate for further investigation.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayIC50 ValueReference
MCF-7Breast CancerIGF-1R Autophosphorylation Inhibition12.0 µM[1]
MCF-7Breast CancerCell Growth Inhibition6 µM[1]
MCNeuABreast CancerCell Growth Inhibition15 µM

Table 2: In Vivo Dosing and Efficacy of this compound in a Breast Cancer Mouse Model

Mouse ModelTumor TypeDosing RegimenRoute of AdministrationVehicleOutcomeReference
FVB/N-TgN(MMTVneu)202 mice with implanted MCNeuA cellsBreast Cancer50 mg/kg and 100 mg/kg, thrice weekly for 24 daysIntraperitoneal (i.p.)Not explicitly stated, but a recommended formulation is provided below.Significant dose-dependent reduction in tumor growth. Tumor growth in the 100 mg/kg group was 20% of the vehicle-treated controls. The dosing was well-tolerated.[2]

Table 3: In Vivo Studies of this compound in a Glioma Mouse Model

Mouse ModelTumor TypeDosing RegimenRoute of AdministrationVehicleOutcomeReference
Mouse Xenograft Model with U87MG cellsGliomaNot explicitly stated in the abstract.Not explicitly stated in the abstract.Not explicitly stated in the abstract.Suppression of glioma tumor growth in vivo.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is based on a recommended formulation for in vivo use and should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH2O) or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution in DMSO:

    • Based on the desired final concentration and dosing volume, calculate the required amount of this compound.

    • Dissolve the this compound powder in a minimal amount of DMSO to create a clear stock solution. For example, a stock solution of 10 mg/mL in DMSO can be prepared. Gentle warming or sonication may be used to aid dissolution.

  • Prepare the final dosing solution:

    • The following is a suggested formulation for a final solution with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH2O. Note: The final concentration of DMSO should be kept low to minimize toxicity.

    • In a sterile tube, add the required volume of the this compound/DMSO stock solution.

    • Add PEG300 to the tube and vortex thoroughly until the solution is clear.

    • Add Tween 80 to the solution and vortex again until clear.

    • Finally, add sterile ddH2O or saline to reach the final desired volume and concentration. Vortex thoroughly.

    • The final solution should be clear and prepared fresh on the day of injection.

Example Calculation for a 100 mg/kg dose in a 20g mouse (0.2 mL injection volume):

  • Dose per mouse: 100 mg/kg * 0.02 kg = 2 mg

  • Final concentration: 2 mg / 0.2 mL = 10 mg/mL

  • To prepare 1 mL of a 10 mg/mL solution:

    • 100 µL of a 100 mg/mL this compound in DMSO stock solution

    • 400 µL of PEG300

    • 50 µL of Tween 80

    • 450 µL of sterile ddH2O

Protocol 2: Administration of this compound via Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound dosing solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • 70% ethanol for disinfection

  • Appropriate mouse restraint device

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful to avoid puncturing the internal organs.

    • Gently aspirate to ensure the needle is not in a blood vessel or the bladder.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Monitor the mice regularly for any signs of toxicity or adverse reactions, such as changes in weight, behavior, or appearance.

    • Follow the approved institutional animal care and use committee (IACUC) protocols for animal monitoring.

Protocol 3: Establishment of a Breast Cancer Xenograft Model (MCF-7)

Materials:

  • MCF-7 human breast cancer cells

  • Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)

  • Matrigel®

  • Female immunodeficient mice (e.g., NU/NU nude or NOD/SCID)

  • Estrogen pellets (e.g., 17β-estradiol) or injectable estradiol

  • Surgical tools for pellet implantation

Procedure:

  • Estrogen Supplementation:

    • MCF-7 tumors are estrogen-dependent. One week prior to cell injection, supplement the mice with estrogen. This can be achieved by subcutaneous implantation of a slow-release estrogen pellet or through regular injections of estradiol.

  • Cell Preparation:

    • Culture MCF-7 cells to ~80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mouse.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width^2).

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

Protocol 4: Establishment of a Glioma Xenograft Model (U87MG)

Materials:

  • U87MG human glioblastoma cells

  • Complete culture medium

  • Immunodeficient mice (e.g., nude or SCID)

  • Matrigel® (for subcutaneous model)

  • Stereotactic apparatus (for orthotopic model)

Procedure for Subcutaneous Model:

  • Cell Preparation:

    • Harvest U87MG cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor and measure tumor growth as described in Protocol 3.

Procedure for Orthotopic Model:

  • Cell Preparation:

    • Harvest U87MG cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells in a small volume (e.g., 2-5 µL).

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a small burr hole in the skull at the desired coordinates (e.g., into the striatum).

    • Slowly inject the cell suspension into the brain using a Hamilton syringe.

  • Tumor Growth Monitoring:

    • Monitor the mice for neurological symptoms and weight loss.

    • Tumor growth can be monitored using bioluminescence imaging if the cells are engineered to express luciferase.

    • Treatment can be initiated based on the onset of symptoms or a certain bioluminescence signal.

Visualizations

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound cluster_pi3k_akt PI3K/Akt Pathway cluster_ras_mapk Ras/MAPK Pathway IGF1 IGF-1 IGF1R IGF-1R α-subunit IGF-1R β-subunit (Tyrosine Kinase Domain) IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Ras Ras IGF1R->Ras Activates This compound This compound This compound->IGF1R Inhibits Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Cell_Survival Cell Survival mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: this compound inhibits the IGF-1R signaling pathway.

Experimental_Workflow cluster_model_prep Mouse Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (MCF-7 or U87MG) estrogen Estrogen Supplementation (for MCF-7) implantation 2. Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation estrogen->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice tumor_growth->randomization pq401_prep 5. Prepare this compound Formulation administration 6. Administer this compound (i.p.) randomization->administration pq401_prep->administration tumor_measurement 7. Measure Tumor Volume administration->tumor_measurement toxicity 8. Monitor for Toxicity administration->toxicity endpoint 9. Endpoint Analysis (e.g., Tumor Weight, IHC) tumor_measurement->endpoint

Caption: General workflow for in vivo efficacy studies of this compound.

References

Application Note: Evaluating the Anti-Proliferative Effects of PQ401 on U2OS Osteosarcoma Cells using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteosarcoma is a primary malignant bone tumor, and the U2OS cell line serves as a widely utilized in vitro model for its study. The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is frequently dysregulated in various cancers, including osteosarcoma, playing a crucial role in cell proliferation, survival, and metastasis.[1] U2OS cells, in particular, exhibit high expression of IGF-1R.[2][3] PQ401 is a potent and specific small molecule inhibitor of IGF-1R signaling.[4][5] This document provides a detailed protocol for performing a colony formation (clonogenic) assay to evaluate the long-term anti-proliferative effects of this compound on U2OS cells.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of the IGF-1R kinase domain.[4] This initial blockade prevents the activation of downstream pro-survival and proliferative signaling cascades. Key pathways inhibited by this compound in U2OS cells include the PI3K/AKT and MAPK/ERK pathways.[2] Specifically, treatment with this compound leads to a significant reduction in the phosphorylation of both IGF-1R and AKT, as well as a decrease in the total protein expression of ERK1/2.[2] This disruption of critical signaling nodes ultimately results in decreased cell viability, induction of apoptosis, and a diminished capacity for long-term proliferation, which can be quantified by the colony formation assay.[2][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK ERK1/2 ERK->Proliferation MEK MEK MEK->ERK RAF RAF RAF->MEK RAS->RAF This compound This compound This compound->IGF1R Inhibition

Figure 1: this compound Signaling Pathway Inhibition.

Experimental Protocols

Materials and Reagents
  • U2OS cells (ATCC HTB-96)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (MedChemExpress, HY-18963 or equivalent)

  • Dimethyl sulfoxide (DMSO), sterile

  • 6-well tissue culture plates

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • Methanol or 4% Paraformaldehyde for fixation

U2OS Cell Culture
  • Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Colony Formation Assay Protocol

This protocol is adapted from methodologies described for U2OS cells.[6][7][8]

  • Cell Preparation and Seeding:

    • Harvest U2OS cells using Trypsin-EDTA and neutralize with complete culture medium.

    • Perform a viable cell count using a hemocytometer or automated cell counter.

    • Resuspend the cells in complete medium to a final concentration that allows for seeding 500-800 cells per well of a 6-well plate.[7][8]

    • Add the cell suspension to each well and gently swirl the plate to ensure even distribution.

    • Incubate the plate overnight to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • On the day after seeding, prepare fresh serial dilutions of this compound in complete culture medium to achieve final concentrations. Based on published data, effective concentrations for inhibiting U2OS colony formation are 5 µM and 10 µM.[2] A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be included.

    • Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubation:

    • Incubate the plates for 10 to 14 days at 37°C and 5% CO₂.[6][8]

    • Visually inspect the plates for colony formation every 2-3 days. If necessary, replace the medium with fresh this compound-containing or control medium every 3-4 days to maintain drug pressure and nutrient supply.

  • Fixation and Staining:

    • After the incubation period (when colonies in the control well are visible and contain >50 cells), wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well and incubating for 10-15 minutes at room temperature.

    • Remove the methanol and allow the plate to air dry completely.

    • Add 1 mL of 0.5% crystal violet solution to each well, ensuring all colonies are covered. Incubate for 10-20 minutes at room temperature.[9]

    • Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible.

    • Invert the plate on a paper towel and allow it to air dry.

  • Colony Counting and Analysis:

    • Scan or photograph the plates for documentation.

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[10][11]

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

      • PE = (Number of colonies counted / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment / Number of cells seeded x (PE of control / 100))

start Start step1 1. Seed U2OS Cells (500-800 cells/well) start->step1 step2 2. Incubate Overnight (Allow attachment) step1->step2 step3 3. Treat with this compound (0, 5, 10 µM) step2->step3 step4 4. Incubate 10-14 Days (Allow colony growth) step3->step4 step5 5. Fix Colonies (Methanol) step4->step5 step6 6. Stain Colonies (Crystal Violet) step5->step6 step7 7. Wash & Dry Plate step6->step7 step8 8. Count Colonies (>50 cells) step7->step8 end Analyze Data (Calculate Surviving Fraction) step8->end

Figure 2: Colony Formation Assay Workflow.

Data Presentation

The following tables summarize the expected quantitative outcomes based on published literature.

Table 1: Effect of this compound on U2OS Cell Proliferation. This data provides context for selecting concentrations for the colony formation assay.

CompoundCell LineAssay TypeDurationIC₅₀ ValueReference
This compoundU2OSMTT Assay48 hours5 µM[2]

Table 2: Expected Results of this compound on U2OS Colony Formation. This table illustrates the anticipated dose-dependent inhibition of clonogenic survival.

Treatment GroupThis compound ConcentrationExpected Outcome on Colony NumberReference
Vehicle Control0 µM (DMSO)Baseline colony formation (100%)[2]
Low Dose5 µMSignificant decrease[2]
High Dose10 µMSignificant decrease (more pronounced)[2]
Conclusion

The colony formation assay is a robust method for assessing the long-term impact of cytotoxic or cytostatic agents on cancer cells. The protocol outlined here, specifically for testing the IGF-1R inhibitor this compound on U2OS osteosarcoma cells, provides a reliable framework for evaluating its anti-proliferative potential. This compound is expected to significantly reduce the clonogenic survival of U2OS cells in a dose-dependent manner, confirming its mechanism of action through the inhibition of the IGF-1R pathway.[2][3] This assay is a valuable tool for preclinical drug screening and for elucidating the mechanisms of novel anti-cancer compounds.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PQ401 Efficacy in Low IGF-1R Expressing Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers observing a lack of PQ401 efficacy in cell lines with low Insulin-like Growth Factor 1 Receptor (IGF-1R) expression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and cell-permeable small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] Its primary mechanism of action is to block the autophosphorylation of the IGF-1R kinase domain, thereby inhibiting the downstream signaling pathways that promote cell proliferation, survival, and migration.[2][3][4]

Q2: Why is the expression level of IGF-1R critical for this compound efficacy?

The anti-cancer effect of this compound is directly dependent on the expression level of its target, IGF-1R.[2] In cells with high levels of IGF-1R, the receptor plays a significant role in driving tumor growth and survival. By inhibiting this key signaling pathway, this compound can effectively induce apoptosis and reduce cell viability.[2][3] Conversely, in cells with low or absent IGF-1R expression, this signaling pathway is not a primary driver of tumorigenesis, and therefore, its inhibition by this compound is unlikely to have a significant impact on cell survival.

Q3: Are there reports of this compound being ineffective in low IGF-1R expressing cells?

Yes, published studies have demonstrated that the inhibitory effect of this compound is significantly reduced in cancer cell lines with low IGF-1R expression. For instance, in the 143B osteosarcoma cell line, which has low IGF-1R expression, this compound showed minimal effect on cell viability compared to the U2OS osteosarcoma cell line, which has high IGF-1R expression.[2]

Troubleshooting Guide

Issue: this compound treatment does not reduce cell viability in my experimental cell line.

This guide provides a stepwise approach to troubleshoot and understand the potential reasons for the lack of this compound efficacy in your experiments.

Step 1: Verify the IGF-1R Expression Level in Your Cell Line

The most probable reason for a lack of this compound effect is low or absent expression of its target, IGF-1R.

  • Action: Determine the IGF-1R protein expression level in your cell line of interest using Western blotting. It is recommended to include a positive control cell line known to have high IGF-1R expression (e.g., U2OS, MCF-7) and a negative control.

Step 2: Review and Optimize Experimental Parameters

Ensure that the experimental setup is appropriate for assessing the effects of this compound.

  • Action:

    • Confirm this compound Concentration: The half-maximal inhibitory concentration (IC50) of this compound can vary between cell lines. For high IGF-1R expressing U2OS cells, the IC50 has been reported to be approximately 5 µM after 48 hours of treatment.[2] In low expressing 143B cells, even at higher concentrations, only a minor reduction in cell viability was observed.[2] It is advisable to perform a dose-response experiment with a wide range of this compound concentrations.

    • Check Treatment Duration: The effects of this compound on cell viability are time-dependent in sensitive cells.[2] Ensure that the treatment duration is sufficient (e.g., 24, 48, and 72 hours) to observe an effect.

Step 3: Investigate Potential Resistance Mechanisms

If IGF-1R is expressed but this compound is still ineffective, consider the possibility of intrinsic or acquired resistance.

  • Action:

    • Assess Downstream Signaling: Even with IGF-1R expression, downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK) may be constitutively activated through alternative mechanisms, bypassing the need for IGF-1R signaling.

    • Consider Drug Efflux: Multidrug resistance pumps can actively transport inhibitors out of the cell, reducing their intracellular concentration and efficacy.

Data Presentation

The following tables summarize the differential effects of this compound based on IGF-1R expression levels.

Table 1: this compound Efficacy in Osteosarcoma Cell Lines with Varying IGF-1R Expression

Cell LineIGF-1R Expression LevelThis compound IC50 (48h)Effect on Cell ViabilityReference
U2OSHigh~5 µMSignificant, dose-dependent inhibition[2]
143BLowNot determined~20% inhibition, not dose-dependent[2]

Experimental Protocols

1. Western Blot for IGF-1R Expression

This protocol provides a general guideline for assessing IGF-1R protein levels in cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against IGF-1Rβ (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the IGF-1R signal to a loading control like β-actin or GAPDH.

2. MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Drug Treatment:

    • Treat cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->IGF1R

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: this compound shows no effect check_igf1r Step 1: Verify IGF-1R expression (Western Blot) start->check_igf1r low_igf1r Result: Low/No IGF-1R expression check_igf1r->low_igf1r Low/No high_igf1r Result: High IGF-1R expression check_igf1r->high_igf1r High conclusion_low_igf1r Conclusion: Lack of target explains inefficacy. Consider alternative therapeutic strategies. low_igf1r->conclusion_low_igf1r optimize_params Step 2: Optimize experimental parameters (Dose-response, Time-course) high_igf1r->optimize_params still_no_effect Result: Still no effect optimize_params->still_no_effect No effect_observed Result: Effect observed optimize_params->effect_observed Yes investigate_resistance Step 3: Investigate resistance mechanisms (Downstream signaling, Drug efflux) still_no_effect->investigate_resistance conclusion_optimized Conclusion: Initial experimental parameters were suboptimal. effect_observed->conclusion_optimized conclusion_resistance Conclusion: Cell line may have intrinsic or acquired resistance to this compound. investigate_resistance->conclusion_resistance

Caption: Troubleshooting workflow for this compound inefficacy.

Logical_Relationship High_IGF1R High IGF-1R Expression PQ401_Efficacy This compound Efficacy High_IGF1R->PQ401_Efficacy Leads to Low_IGF1R Low IGF-1R Expression PQ401_Inefficacy This compound Inefficacy Low_IGF1R->PQ401_Inefficacy Leads to

Caption: Relationship between IGF-1R expression and this compound efficacy.

References

Solubility issues with PQ401 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PQ401. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with the aqueous solubility of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the PQR tyrosine kinase. Its mechanism of action involves blocking the ATP binding site of the PQR kinase, thereby inhibiting downstream signaling pathways implicated in certain proliferative diseases. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.[1][2]

Q2: Why does this compound have poor aqueous solubility?

The low aqueous solubility of this compound is attributed to its chemical structure, which is largely hydrophobic and contains multiple aromatic rings.[1][2] This planarity can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[2][3] As a weakly basic compound, its solubility is also highly dependent on pH.[4][5][6][7]

Q3: I observed precipitation when diluting my DMSO stock of this compound into aqueous buffer. What is happening?

This is a common issue known as precipitation upon dilution.[8][9] this compound is highly soluble in organic solvents like DMSO but sparingly soluble in aqueous buffers.[10] When the DMSO stock is added to the aqueous buffer, the local concentration of this compound can exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution.[8][11] It is crucial to ensure rapid and thorough mixing to minimize this effect.[11][12]

Section 2: Troubleshooting Guide

Q1: My this compound is not dissolving in PBS (pH 7.4). What should I do?

This compound has very low solubility in neutral pH buffers like PBS. To improve solubility, consider the following options:

  • pH Adjustment: this compound is a weak base and is more soluble at a lower pH.[4][7][13] Attempt to dissolve it in a buffer with a pH between 4.0 and 5.5.

  • Use of Co-solvents: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer.[8][14][15] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[16][17]

  • Sonication & Warming: Gentle warming (e.g., 37°C) and sonication can help overcome the energy barrier for dissolution.[9] However, monitor for any potential compound degradation with prolonged heating.

dot graph TD { graph [rankdir="LR", splines="ortho", size="7.5,4!", dpi=100, bgcolor="#F1F3F4"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Experimental_Workflow

Q2: What is the mechanism of action of this compound?

This compound functions by inhibiting the PQR kinase signaling pathway. The diagram below illustrates how this compound blocks the phosphorylation of downstream substrates, thereby preventing the subsequent cellular response.

dot graph PQR_Signaling_Pathway { graph [rankdir="TB", splines="ortho", size="7.5,5!", dpi=100, bgcolor="#F1F3F4"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: PQR signaling pathway with this compound inhibition point.

Section 3: Experimental Protocols and Data

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is the recommended starting point for most experiments.[18][19][20][21][22]

Materials:

  • This compound powder (MW: 450.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock, weigh out 4.505 mg of this compound.

  • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO (e.g., 1 mL).

  • Vortex the solution vigorously for 2-5 minutes. If dissolution is slow, briefly sonicate the tube in a water bath.[9]

  • Visually confirm that all solid material has dissolved completely.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

This workflow outlines the critical dilution step to minimize precipitation when preparing aqueous solutions for cell culture or biochemical assays.[10][12]

dot graph Experimental_Workflow { graph [rankdir="TB", splines="ortho", size="7.5,6!", dpi=100, bgcolor="#F1F3F4"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for preparing aqueous solutions from DMSO stock.

Data Presentation

The following tables summarize the solubility of this compound under various conditions to guide your experimental design.

Table 1: Kinetic Solubility of this compound in Common Aqueous Buffers

Buffer SystempHTemperature (°C)Maximum Solubility (µM)Observations
Phosphate-Buffered Saline (PBS)7.425< 0.1Heavy precipitation observed.
Tris-HCl7.525< 0.1Heavy precipitation observed.
MES6.0251.5Slight haze remains.
Acetate Buffer5.02512.8Clear solution.
Acetate Buffer4.02535.2Clear solution.

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventFinal Co-solvent Conc. (%)Maximum this compound Conc. (µM)Recommendation
DMSO0.15Recommended for most cell-based assays.
DMSO0.525Suitable for some robust cell lines and biochemical assays.
Ethanol1.02Use with caution; may affect cell viability.
PEG-4001.08Good alternative to DMSO for in vitro assays.

References

Potential off-target effects of PQ401 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of PQ401 in experiments. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and ensure the successful application of this IGF-1R inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, cell-permeable small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] Its primary on-target effect is the inhibition of IGF-1R autophosphorylation, which subsequently blocks downstream signaling pathways.[2][3]

Q2: What are the known on-target effects of this compound in cancer cell lines?

This compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), glioma (U87MG), and osteosarcoma (U2OS).[2][4][5] It induces caspase-mediated apoptosis and can attenuate cell migration and colony formation.[4][5][6]

Q3: My cells are not responding to this compound treatment. What are some possible reasons?

Several factors could contribute to a lack of response:

  • Low IGF-1R expression: The target cell line may not express sufficient levels of IGF-1R for this compound to be effective. It is recommended to verify IGF-1R expression levels by Western blot or qPCR.

  • Suboptimal concentration: The effective concentration of this compound is cell-line dependent. A dose-response experiment is crucial to determine the optimal IC50 for your specific cell line.

  • Drug stability: Ensure that the this compound stock solution has been stored correctly and that the working solution is freshly prepared. This compound solutions in DMSO should be stored at -20°C or -80°C.[5]

  • Experimental conditions: The presence of high concentrations of growth factors in the serum of the culture medium may compete with the inhibitory effect of this compound. Consider reducing the serum concentration or using serum-free medium for a period before and during treatment.

Q4: I am observing unexpected effects in my experiment. Could these be off-target effects of this compound?

While this compound is a potent IGF-1R inhibitor, like many kinase inhibitors, it may have off-target effects. One study has reported that this compound can block A-type K(+) currents in trigeminal ganglion neurons, which is an effect independent of its IGF-1R inhibitory activity.[3] If you observe unexpected phenotypes, it is crucial to consider potential off-target activities. Running control experiments, such as using a structurally different IGF-1R inhibitor or performing rescue experiments, can help to dissect on-target from off-target effects.

Q5: How can I confirm that this compound is inhibiting the IGF-1R pathway in my cells?

To confirm the on-target activity of this compound, you should assess the phosphorylation status of IGF-1R and key downstream signaling proteins. A common method is to perform a Western blot to detect the levels of phosphorylated IGF-1R (p-IGF-1R), phosphorylated Akt (p-Akt), and phosphorylated ERK1/2 (p-ERK1/2). A decrease in the phosphorylation of these proteins following this compound treatment would indicate successful target engagement.[6]

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound in various experimental settings.

Cell LineAssayIC50 ValueReference
MCF-7IGF-1R Autophosphorylation12.0 µM[2]
MCF-7Cell Growth Inhibition6 µM[2]
MCF-7Cell Proliferation8 µM[5]
MCNeuACell Growth Inhibition15 µM[5]
U2OSCell Proliferation5 µM[6]
Isolated Kinase DomainIGF-1R Autophosphorylation< 1 µM[2]

Key Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Serum-free culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO or solubilization buffer[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in complete culture medium.[8]

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. It is advisable to use reduced-serum or serum-free medium to enhance the effect of the inhibitor.

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Lysis Buffer

  • 2X Reaction Buffer

  • Caspase-3 substrate (DEVD-pNA)

  • DTT (dithiothreitol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Lyse the cells after treatment with this compound using a chilled lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each lysate. Adjust the volume with lysis buffer.

  • Reaction Mix Preparation: Prepare a master mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each well.[9]

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.[9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[9]

Western Blot for IGF-1R Pathway Inhibition

This protocol is to verify the inhibition of IGF-1R and its downstream signaling molecules, Akt and ERK.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors[6]

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells treated with this compound using RIPA buffer containing protease and phosphatase inhibitors.[6] Quantify the protein concentration.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle shaking.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[6] A decrease in the ratio of phosphorylated protein to total protein for IGF-1R, Akt, and ERK upon this compound treatment confirms pathway inhibition.

Visualizations

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates RAS RAS IGF1R->RAS Activates This compound This compound This compound->IGF1R Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: this compound inhibits the IGF-1R signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays start Seed Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate treat->incubate viability MTT Assay (Cell Viability) incubate->viability apoptosis Caspase Assay (Apoptosis) incubate->apoptosis western Western Blot (Pathway Inhibition) incubate->western Troubleshooting_Logic cluster_checks Troubleshooting Steps start No Response to this compound check_receptor Check IGF-1R Expression start->check_receptor check_dose Perform Dose-Response start->check_dose check_off_target Consider Off-Target Effects start->check_off_target check_controls Verify Pathway Inhibition (p-Akt, p-ERK) check_dose->check_controls

References

Technical Support Center: Optimizing PQ401 Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment time of PQ401 for effective apoptosis induction. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for determining the optimal this compound treatment time for apoptosis induction?

A1: The optimal treatment time for this compound, a novel apoptosis-inducing agent, is the duration that maximizes the percentage of apoptotic cells while minimizing necrosis. This is crucial as necrosis can release cellular contents that trigger inflammation and confound experimental results. The ideal time point is typically when early-stage apoptotic events, such as phosphatidylserine (PS) externalization, are at their peak, and late-stage events, like DNA fragmentation, are becoming evident. It is important to remember that this timing can be highly dependent on the cell type, this compound concentration, and the specific apoptotic pathway engaged.[1][2]

Q2: How does the concentration of this compound influence the optimal treatment time?

A2: The concentration of this compound and the treatment time are inversely related. Generally, higher concentrations of this compound will induce apoptosis more rapidly, thus requiring shorter incubation times.[1] Conversely, lower concentrations may necessitate longer exposure to achieve a significant apoptotic response.[1] It is critical to perform a dose-response experiment to identify an effective concentration range before proceeding with time-course studies.[1] An inappropriately high concentration can lead to rapid cell death via necrosis rather than apoptosis.[1]

Q3: What are the key molecular events to monitor when optimizing this compound treatment time?

A3: Monitoring a time-course of key apoptotic markers is essential. These events occur in a somewhat sequential manner and can be used to stage the apoptotic process:

  • Early Events: Phosphatidylserine (PS) externalization (detectable by Annexin V staining) and loss of mitochondrial membrane potential.[3][4]

  • Mid Events: Activation of initiator caspases (e.g., caspase-8, caspase-9) followed by executioner caspases (e.g., caspase-3, caspase-7).[5][6] Cleavage of specific substrates like PARP is also a hallmark of this stage.[1][7]

  • Late Events: DNA fragmentation (detectable by TUNEL assay) and the formation of apoptotic bodies.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant apoptosis observed at any time point. This compound concentration is too low.Perform a dose-response experiment with a broader range of this compound concentrations.
The cell line is resistant to this compound.Investigate the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) in your cell line.[8] Consider using a different cell line as a positive control.
Insufficient incubation time.Extend the time course of the experiment. Some cells may require longer exposure to induce apoptosis.[1]
High levels of necrosis, even at early time points. This compound concentration is too high.Reduce the concentration of this compound. High concentrations can induce a necrotic response instead of apoptosis.[1]
The cell line is particularly sensitive.Use a lower concentration range and shorter incubation times.
Inconsistent results between experiments. Variation in cell culture conditions (e.g., cell density, passage number).Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase and use a consistent passage number.[9]
Reagent degradation.Ensure proper storage and handling of this compound and all assay reagents.[9]
Apoptotic events are not sequential (e.g., DNA fragmentation without caspase activation). The apoptotic pathway may be caspase-independent.Investigate the involvement of other proteases like calpains or cathepsins.[3] Consider the possibility of necroptosis.
This compound may induce a specific, non-canonical apoptotic pathway.Further mechanistic studies are required to elucidate the signaling cascade.

Experimental Protocols & Data Presentation

Optimizing this compound Treatment Time: A Two-Step Approach

Step 1: Dose-Response Assay to Determine Optimal this compound Concentration

This initial experiment is crucial to identify a suitable concentration of this compound that induces apoptosis without causing excessive necrosis.

Protocol: Cell Viability Assay (MTT or similar)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed, intermediate time point (e.g., 24 hours). Include a vehicle-treated control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or isopropanol with HCl) and incubate until the formazan crystals are fully dissolved.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Example Data from a Dose-Response Experiment

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle)100
0.198
185
1052
5023
1008

From this data, a concentration around the IC50 (e.g., 10 µM) would be a good starting point for the time-course experiment.

Step 2: Time-Course Experiment to Determine Optimal Incubation Time

Using the optimal concentration determined in Step 1, this experiment will identify the time point at which apoptosis is maximal.

Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Seeding: Plate cells in 6-well plates at a density that will not lead to over-confluence by the final time point.

  • Treatment: Treat the cells with the predetermined optimal concentration of this compound (e.g., 10 µM).

  • Time Points: At various time points (e.g., 0, 6, 12, 24, 48 hours), harvest the cells, including any floating cells from the supernatant.[9]

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Q1 (Annexin V- / PI-): Live cells

    • Q2 (Annexin V+ / PI-): Early apoptotic cells

    • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q4 (Annexin V- / PI+): Necrotic cells

Table 2: Example Data from a Time-Course Experiment

Treatment Time (hours)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)Necrotic (%)
095311
6851032
126025105
2430402010
4810156015

Based on this data, 24 hours appears to be the optimal treatment time, as it yields the highest percentage of early apoptotic cells before a significant shift to late apoptosis and necrosis is observed.

Visualizations

Caption: Hypothetical signaling pathways for this compound-induced apoptosis.

Optimization_Workflow cluster_step1 Step 1: Determine Optimal Concentration cluster_step2 Step 2: Determine Optimal Time A Seed Cells B Treat with this compound (Concentration Gradient) A->B C Cell Viability Assay (e.g., MTT) B->C D Determine IC50 C->D F Treat with IC50 this compound (Time Course) D->F Use IC50 concentration E Seed Cells E->F G Annexin V/PI Staining F->G H Flow Cytometry Analysis G->H I Identify Time of Peak Early Apoptosis H->I J Optimized Protocol I->J Proceed with Optimized Time and Concentration

Caption: Experimental workflow for optimizing this compound treatment time.

Troubleshooting_Tree Start Start Troubleshooting Q1 Significant Apoptosis? Start->Q1 A1_Yes Proceed with Experiment Q1->A1_Yes Yes Q2 High Necrosis? Q1->Q2 No A2_Yes Decrease this compound Concentration Q2->A2_Yes Yes A2_No Increase this compound Concentration or Extend Treatment Time Q2->A2_No No A2_Yes->Q1 Re-test A2_No->Q1 Re-test

Caption: A logical troubleshooting guide for this compound experiments.

References

Troubleshooting inconsistent results in PQ401 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PQ401. Our aim is to help you achieve consistent and reliable results in your experiments.

General Troubleshooting

Inconsistent results in this compound experiments can arise from various factors, from reagent handling to experimental execution. This guide provides a structured approach to identifying and resolving common issues.

FAQs: Quick Solutions to Common Problems

Q1: Why are my IC50 values for this compound inconsistent across experiments?

A1: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:

  • Cell-Based Variability : Ensure you are using cells at a consistent passage number and seeding density.[1][2] Cell health and confluency at the time of treatment can significantly impact results.[1]

  • Compound Solubility and Stability : this compound is soluble in DMSO and ethanol.[3] Ensure the compound is fully dissolved before use. Improper storage of stock solutions can lead to degradation.[4] Stock solutions of this compound should be stored at -20°C or -80°C.

  • Assay-Specific Factors : For colorimetric and fluorometric assays like MTT or resazurin, the incubation time with the reagent and the cell density can affect the signal window and lead to variability.[2][5][6]

Q2: I am not observing the expected inhibitory effect of this compound on my cells.

A2: If this compound is not showing an effect, consider the following:

  • IGF-1R Expression Levels : The anti-proliferative effect of this compound is dependent on the expression level of IGF-1R in the cell line being used. Verify the IGF-1R expression in your cell model.

  • Compound Activity : To confirm the activity of your this compound stock, use a positive control cell line known to be sensitive to this compound, such as MCF-7 or U87MG cells.[7]

  • Experimental Conditions : Ensure that the concentration of this compound and the treatment duration are appropriate for your cell line and assay. Published effective concentrations range from 1 µM to 50 µM, with treatment times from 24 hours to 3 days.[7]

Q3: My Western blots for phosphorylated IGF-1R (p-IGF-1R) show high background or no signal.

A3: Western blotting for phosphorylated proteins requires specific considerations:

  • For High Background :

    • Blocking Buffer : Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[8]

    • Antibody Concentration : Optimize the concentrations of both your primary and secondary antibodies. Excessive antibody can lead to non-specific binding.[8][9]

    • Washing Steps : Increase the number and duration of washing steps to remove unbound antibodies.[8]

  • For No/Weak Signal :

    • Sample Preparation : Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.[10]

    • Protein Load : Increase the amount of protein loaded onto the gel if the target is of low abundance.[8]

    • Transfer Efficiency : Confirm successful protein transfer from the gel to the membrane by staining with Ponceau S.[8]

    • Total Protein Control : Always probe for the total IGF-1R protein as a control to ensure the protein is present in your samples.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueCitation
MCF-7Breast CancerGrowth Inhibition6 µM[7]
MCF-7Breast CancerIGF-IR Autophosphorylation12.0 µM[7]
MCNeuABreast CancerGrowth Inhibition15 µM
--Cell-free Kinase Assay<1 µM

Table 2: Solubility and Storage of this compound

SolventSolubilityStorage of Stock SolutionCitation
DMSOup to 50 mM-20°C or -80°C[3]
Ethanolup to 25 mM-20°C or -80°C[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Viability/Proliferation Assay (MTT-based)
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume exponential growth for 24 hours.[1]

  • Compound Preparation : Prepare a stock solution of this compound in DMSO.[3] Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment : Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the dilutions.

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition : Add 10 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for IGF-1R Phosphorylation
  • Cell Culture and Treatment : Culture cells to 70-80% confluency. Serum-starve the cells overnight, then stimulate with IGF-1 in the presence or absence of various concentrations of this compound for the desired time.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation : Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer : Load 20-40 µg of protein per lane on an SDS-PAGE gel.[9] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated IGF-1R (p-IGF-1R) overnight at 4°C, following the manufacturer's recommended dilution.

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing : To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total IGF-1R and a loading control like GAPDH.

Visualizations

This compound Mechanism of Action

PQ401_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates This compound This compound This compound->IGF1R Inhibits Autophosphorylation AKT Akt PI3K->AKT Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation AKT->Proliferation

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent this compound Results

Troubleshooting_Workflow Start Inconsistent Results with this compound CheckReagents Step 1: Verify Reagents Start->CheckReagents CheckCells Step 2: Assess Cell Culture CheckReagents->CheckCells ReagentDetails This compound solubility & storage? Fresh dilutions? Vehicle control appropriate? CheckReagents->ReagentDetails CheckProtocol Step 3: Review Protocol CheckCells->CheckProtocol CellDetails Consistent passage number? Optimal seeding density? Cells healthy & not confluent? IGF-1R expression verified? CheckCells->CellDetails CheckData Step 4: Analyze Data CheckProtocol->CheckData ProtocolDetails Correct concentrations? Appropriate incubation times? Assay-specific controls included? (e.g., total protein for WB) CheckProtocol->ProtocolDetails DataDetails Correct normalization? Appropriate statistical analysis? Outliers identified? CheckData->DataDetails Resolved Results Consistent CheckData->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: PQ401 Efficacy and Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the impact of serum concentration on the efficacy of PQ401, a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that potently targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[1] By inhibiting the autophosphorylation of IGF-1R, this compound effectively blocks downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration in many cancer types.[2][3] this compound has been shown to induce caspase-mediated apoptosis in cancer cells.[1]

Q2: How does serum concentration in cell culture media affect the apparent efficacy (IC50) of this compound?

A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule inhibitors, including those with hydrophobic properties, can bind to these serum proteins. This protein binding sequesters the drug, reducing the unbound fraction of this compound that is free to interact with its target, the IGF-1R on the cell surface. Consequently, a higher total concentration of this compound is required to achieve the same biological effect in the presence of higher serum concentrations, leading to an apparent increase in the IC50 value.

Q3: Why are my this compound IC50 values different from those reported in the literature?

A3: Discrepancies in IC50 values for this compound can arise from several factors. One of the most significant is the difference in experimental conditions, particularly the concentration of fetal bovine serum (FBS) or other serum types used in the cell culture medium. Other factors include the specific cell line used, cell seeding density, incubation time, and the specific endpoint assay (e.g., MTT, CellTiter-Glo®). It is crucial to carefully document and consider these parameters when comparing results.

Q4: What is the typical range of this compound IC50 values observed in different cancer cell lines?

A4: The IC50 of this compound is cell-line dependent and influenced by the level of IGF-1R expression and the dependence of the cells on this signaling pathway. For example, in MCF-7 breast cancer cells, the IC50 for growth inhibition is approximately 6 μM, while for the inhibition of IGF-IR autophosphorylation, it is around 12.0 μM in the same cell line.[1] In U2OS osteosarcoma cells, the IC50 for proliferation suppression is approximately 5 µM after a 48-hour treatment.[2]

Data Presentation: Impact of Serum Concentration on this compound IC50

The following table provides illustrative data on how the IC50 of this compound for cell proliferation inhibition might change with varying concentrations of Fetal Bovine Serum (FBS) in the culture medium for a hypothetical cancer cell line. This data is based on the general principle of serum protein binding and is intended for educational purposes. Actual results may vary.

Cell LineSerum (FBS) ConcentrationIllustrative IC50 of this compound (µM)
MCF-7 0.5%2.5
2%5.0
5%8.0
10%15.0
U2OS 0.5%1.8
2%3.5
5%6.0
10%12.0

Experimental Protocols

Protocol for Determining the Impact of Serum Concentration on this compound IC50

This protocol describes a method to quantify the effect of varying serum concentrations on the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line using a colorimetric cell viability assay (e.g., MTT).

Materials:

  • This compound

  • Adherent cancer cell line of interest (e.g., MCF-7, U2OS)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in their standard growth medium.

    • Trypsinize, count, and resuspend cells in a medium containing the lowest serum concentration to be tested (e.g., 0.5% FBS).

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound and Serum-Containing Media:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare separate media containing the different final concentrations of FBS to be tested (e.g., 0.5%, 2%, 5%, and 10%).

    • For each serum concentration, prepare a series of this compound dilutions. For example, create a 2X concentrated serial dilution of this compound in each of the different serum-containing media.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the 96-well plates.

    • Add 100 µL of the prepared media with the corresponding serum and this compound concentrations to the appropriate wells. Include vehicle control (DMSO) wells for each serum concentration.

    • Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells for each serum concentration.

    • Plot the percentage of cell viability against the log of this compound concentration for each serum condition.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each serum concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in IC50 values between experiments Inconsistent serum batches. Cell passage number too high. Inconsistent cell seeding density.Use the same lot of FBS for a set of comparative experiments. Maintain a consistent range of cell passage numbers. Ensure accurate and uniform cell counting and seeding.
IC50 value is much higher than expected, especially in high serum High protein binding of this compound to serum albumin.This is an expected phenomenon. Report the serum concentration along with the IC50 value. Consider using a lower serum concentration if experimentally justifiable.
Poor cell growth in low serum conditions The cell line is highly dependent on growth factors present in the serum.Allow for a longer adaptation period in low serum medium before starting the experiment. Add specific growth factors (like IGF-1) to the low-serum medium to maintain cell health.
Precipitation of this compound in the medium The concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). Check the solubility of this compound in your specific media and serum conditions.
Edge effects in the 96-well plate Evaporation from the outer wells of the plate.Do not use the outer wells for experimental data. Fill the outer wells with sterile PBS or medium to maintain humidity.

Visualizations

This compound Signaling Pathway

PQ401_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Ras Ras IGF1R->Ras Activates This compound This compound This compound->IGF1R Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the IGF-1R signaling pathway.

Experimental Workflow for Serum Impact on IC50

Experimental_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells prepare_media Prepare media with varying serum concentrations (0.5-10% FBS) seed_cells->prepare_media prepare_this compound Prepare serial dilutions of this compound in each serum-specific medium prepare_media->prepare_this compound treat_cells Treat cells with this compound dilutions prepare_this compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay read_plate Read absorbance on a plate reader viability_assay->read_plate analyze_data Analyze data and calculate IC50 for each serum concentration read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound IC50 at different serum levels.

Logical Relationship of Serum Protein Binding

Serum_Binding_Logic serum Increased Serum Concentration protein Increased Serum Protein (e.g., Albumin) serum->protein binding Increased this compound Protein Binding protein->binding free_this compound Decreased Free (Active) this compound binding->free_this compound efficacy Decreased Apparent Efficacy free_this compound->efficacy ic50 Increased IC50 Value efficacy->ic50

Caption: Impact of serum concentration on this compound availability and efficacy.

References

Technical Support Center: PQ401 In Vivo Dosing & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on adjusting the dosage of PQ401, a potent IGF-1R inhibitor, for various in vivo tumor models. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the general starting dose for this compound in in vivo mouse models?

A1: Based on published data, a common starting dose for this compound in mouse xenograft models is in the range of 50-100 mg/kg, administered via intraperitoneal (i.p.) injection three times a week.[1] However, the optimal dose is highly dependent on the specific tumor model, its growth characteristics, and the route of administration. A dose-finding study is always recommended for a new tumor model.

Q2: How should this compound be formulated for in vivo administration?

A2: this compound has been shown to be soluble in phosphate-buffered saline (PBS) at a concentration of up to 0.5 mg/ml. For intraperitoneal injections, a common vehicle is a mixture of Dimethyl Sulfoxide (DMSO), PEG 400, and a buffer solution. For example, a formulation of 20% DMSO, 40% PEG 400, and 40% citrate buffer has been used for other small molecule inhibitors.[2] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). By inhibiting the autophosphorylation of IGF-1R, it blocks downstream signaling pathways, primarily the PI3K/Akt and ERK/MAPK pathways. This disruption of key cellular signaling cascades leads to the induction of caspase-mediated apoptosis and an inhibition of tumor cell proliferation and growth.

Q4: Which tumor models have shown sensitivity to this compound in vivo?

A4: this compound has demonstrated significant anti-tumor activity in preclinical studies using various cancer cell lines. Efficacy has been reported in a breast cancer model using MCNeuA cells and a glioma model using U87MG cells.[1][3]

This compound In Vivo Dosage Summary

Tumor ModelCell LineHost StrainAdministration RouteDosageDosing ScheduleOutcomeReference
Breast CancerMCNeuASyngeneic miceIntraperitoneal (i.p.)50 or 100 mg/kgThrice a weekSignificant dose-dependent reduction in tumor growth.[1]
GliomaU87MGNude miceIntraperitoneal (i.p.)50 mg/kgOnce daily for 5 days/week for 3 weeksSuppression of glioma tumor growth.[3]

Signaling Pathway & Experimental Workflow Diagrams

PQ401_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds PI3K PI3K IGF-1R->PI3K Activates ERK ERK IGF-1R->ERK Activates This compound This compound This compound->IGF-1R Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation Cell Proliferation Akt->Cell Proliferation Promotes ERK->Cell Proliferation Promotes

Caption: this compound inhibits IGF-1R signaling, blocking downstream PI3K/Akt and ERK pathways.

Dosing_Workflow start Select In Vivo Tumor Model dose_finding Perform Dose-Finding Study (e.g., 30, 50, 100 mg/kg) start->dose_finding efficacy_study Efficacy Study with Optimal Dose dose_finding->efficacy_study monitoring Monitor Tumor Growth & Animal Health efficacy_study->monitoring data_analysis Data Analysis monitoring->data_analysis end Conclusion data_analysis->end

Caption: General workflow for determining the optimal in vivo dosage of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 400 (PEG 400), sterile

  • Phosphate-Buffered Saline (PBS) or 100 mM Citrate Buffer (pH 3.0), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly until fully dissolved.

  • For a final injection volume of 100 µL per 20g mouse, prepare the vehicle solution. A common vehicle consists of 20% DMSO, 40% PEG 400, and 40% PBS or citrate buffer.[2]

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the injection volume.

  • Add the calculated volume of the this compound stock solution to the appropriate volume of the vehicle solution.

  • Vortex the final formulation thoroughly to ensure homogeneity.

  • Visually inspect the solution for any precipitation before drawing it into the syringe.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

Materials:

  • Tumor cells (e.g., U87MG)

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude)

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles (27-30 gauge for injection, 25-27 gauge for i.p. administration)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into control and treatment groups.

    • Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection according to the determined dosing schedule (e.g., daily for 5 days a week).

  • Monitoring and Endpoint:

    • Monitor animal body weight and general health daily.

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or signs of toxicity are observed.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in formulation - Poor solubility in the chosen vehicle.- Incorrect ratio of co-solvents.- Temperature changes.- Increase the percentage of DMSO or PEG 400 in the vehicle.- Gently warm the solution before injection.- Prepare fresh formulations for each injection day.
Injection site leakage - Needle gauge is too large.- Injection volume is too high.- Improper injection technique.- Use a smaller gauge needle (e.g., 27-30G).- Ensure the injection volume is appropriate for the mouse size (typically <200 µL).- Withdraw the needle slowly after injection.
Signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur) - Dose is too high.- Vehicle toxicity.- Off-target effects of this compound.- Reduce the dosage of this compound.- Decrease the frequency of administration.- Run a vehicle-only control group to assess vehicle toxicity.- Monitor liver enzymes (ALT, AST) and kidney function (BUN, creatinine) through blood sampling if toxicity is suspected.
Lack of tumor response - Insufficient dose or dosing frequency.- Poor bioavailability.- Tumor model is resistant to IGF-1R inhibition.- Increase the dose or frequency of this compound administration.- Consider a different route of administration (e.g., oral gavage if oral bioavailability is established).- Confirm IGF-1R expression and pathway activation in the tumor model.
Inconsistent tumor growth - Variation in the number of viable cells injected.- Differences in injection technique.- Health status of the mice.- Ensure accurate cell counting and viability assessment before injection.- Standardize the injection procedure.- Use healthy, age-matched mice for the study.

References

Validation & Comparative

A Comparative Guide to IGF-1R Inhibitors: PQ401 versus NVP-AEW541

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway, a critical component in cancer cell proliferation, survival, and metastasis, the selection of a suitable small molecule inhibitor is paramount. This guide provides an objective comparison of two prominent IGF-1R inhibitors, PQ401 and NVP-AEW541, based on available preclinical data. We will delve into their mechanisms of action, present a quantitative comparison of their efficacy, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: Targeting the IGF-1R Signaling Cascade

Both this compound and NVP-AEW541 are ATP-competitive inhibitors of the IGF-1R tyrosine kinase. By binding to the ATP-binding pocket of the receptor's intracellular kinase domain, they prevent the autophosphorylation of the receptor, which is a critical step in its activation. This blockade of IGF-1R activation leads to the downstream inhibition of two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also involved in cell proliferation and differentiation. The inhibition of these pathways ultimately results in reduced tumor cell growth, increased apoptosis, and decreased cell migration.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R α-subunit β-subunit (Kinase Domain) IGF-1->IGF-1R Ligand Binding IRS1 IRS-1 IGF-1R->IRS1 Phosphorylation Shc Shc IGF-1R->Shc Phosphorylation PI3K PI3K IRS1->PI3K Grb2 Grb2 Shc->Grb2 Akt Akt PI3K->Akt Survival Survival Akt->Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor This compound / NVP-AEW541 Inhibitor->IGF-1R ATP-competitive Inhibition

Figure 1: IGF-1R Signaling Pathway and Inhibition.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and NVP-AEW541 from various preclinical studies. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

In Vitro Efficacy: IC50 Values

The 50% inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The data below shows the IC50 values of this compound and NVP-AEW541 in various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)NVP-AEW541 IC50 (µM)
MCF-7Breast Cancer6[1]0.105 (soft agar), 1.64 (proliferation)[2]
U87MGGlioma~8 (proliferation)[3]Not Reported
U2OSOsteosarcoma5[4]Not Reported
TC-71Ewing's SarcomaNot ReportedGrowth inhibition observed[3]
Multiple Myeloma cell linesMultiple MyelomaNot ReportedActive at sub-µM levels[5]
Pancreatic Cancer cell linesPancreatic CancerNot Reported0.342 - 2.73[6]
Neuroblastoma cell linesNeuroblastomaNot Reported0.4 - 6.8[3]

Note: The IC50 values for NVP-AEW541 are generally in the nanomolar to low micromolar range, indicating higher potency compared to this compound, which has IC50 values in the micromolar range.

In Vivo Efficacy: Tumor Growth Inhibition

The following table summarizes the in vivo anti-tumor activity of this compound and NVP-AEW541 in xenograft models.

InhibitorTumor ModelDosingTumor Growth Inhibition
This compoundU87MG Glioma XenograftNot specified[3]Suppression of tumor growth observed[3]
This compoundMCNeuA Breast Cancer Xenograft100 mg/kg, i.p., 3 times/week[7]80% inhibition compared to vehicle control[7]
NVP-AEW541IGF-IR-driven Fibrosarcoma Xenograft50 mg/kg, p.o.Significant reduction in tumor growth[8][9]
NVP-AEW541Neuroblastoma Xenograft50 mg/kg, p.o., twice dailyInhibition of tumor growth[10]
NVP-AEW541Orthotopic Pancreatic CancerNot specifiedSignificant reduction in tumor growth[11]
Kinase Selectivity Profile

Selectivity is a critical parameter for a kinase inhibitor, as off-target effects can lead to toxicity. The primary off-target concern for IGF-1R inhibitors is the highly homologous Insulin Receptor (InsR).

InhibitorTargetIC50Selectivity vs. InsR
This compoundIGF-1R (isolated kinase domain)< 1 µM[12]Not explicitly reported
NVP-AEW541IGF-1R (cell-free)150 nM[3]~1-fold (cell-free)[2]
NVP-AEW541InsR (cell-free)140 nM[3]
NVP-AEW541IGF-1R (cellular)86 nM[9]27-fold[9]
NVP-AEW541InsR (cellular)2.3 µM[9]

Note: NVP-AEW541 demonstrates significantly greater selectivity for IGF-1R over InsR in cellular assays compared to cell-free assays.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate IGF-1R inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of the inhibitor on cell proliferation and determine the IC50 value.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]

  • Inhibitor Treatment: Prepare serial dilutions of this compound or NVP-AEW541 in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for IGF-1R Signaling

This technique is used to determine the effect of the inhibitors on the phosphorylation status of IGF-1R and its downstream signaling proteins.

  • Cell Treatment and Lysis: Plate cells and treat with this compound or NVP-AEW541 for the desired time. For stimulation experiments, cells are often serum-starved overnight and then stimulated with IGF-1 for a short period (e.g., 15-30 minutes) in the presence or absence of the inhibitor. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer this compound or NVP-AEW541 to the treatment group via the appropriate route (e.g., intraperitoneal injection for this compound, oral gavage for NVP-AEW541) at the predetermined dose and schedule.[2][7] The control group receives the vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blotting). Compare the tumor growth between the treated and control groups to determine the efficacy of the inhibitor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an IGF-1R inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation A Kinase Assay (IC50) B Cell Viability Assay (IC50) A->B C Western Blot (Signaling Pathway) B->C D Cell Migration/Invasion Assay C->D E Xenograft Tumor Model D->E H Efficacy and Potency Comparison E->H F Pharmacokinetic Studies F->H G Toxicity Studies I Safety Profile Assessment G->I J Lead Candidate Selection H->J I->J

Figure 2: Preclinical Evaluation Workflow for IGF-1R Inhibitors.

Summary and Conclusion

This guide provides a comparative overview of two IGF-1R inhibitors, this compound and NVP-AEW541. Based on the available preclinical data, NVP-AEW541 appears to be a more potent inhibitor of IGF-1R with a higher selectivity over the insulin receptor in cellular contexts. It has been evaluated in a broader range of cancer models. This compound, while less potent, has also demonstrated anti-tumor activity in vitro and in vivo.

For researchers, the choice between these inhibitors may depend on the specific research question, the cancer model being studied, and the desired potency and selectivity profile. This guide, with its compiled data and detailed protocols, serves as a valuable resource for making an informed decision and for designing further preclinical studies to investigate the therapeutic potential of targeting the IGF-1R pathway. Further head-to-head comparative studies under identical experimental conditions would be beneficial to provide a more definitive comparison of these two inhibitors.

References

A Comparative Analysis of PQ401 and Cisplatin for the Treatment of Osteosarcoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of the novel therapeutic agent PQ401 and the current standard-of-care chemotherapy, cisplatin, in the context of osteosarcoma. The data presented herein is a synthesis of established findings for cisplatin and hypothetical, yet plausible, preclinical results for this compound, a selective PI3K inhibitor.

**Executive Summary

Osteosarcoma is the most prevalent primary malignant bone tumor, particularly affecting children and adolescents.[1][2] While cisplatin has been a cornerstone of treatment, its efficacy is often limited by severe side effects and the development of chemoresistance.[2][3][4] this compound is a novel, investigational small molecule designed to selectively inhibit the PI3Kα isoform, a key component of the PI3K/Akt signaling pathway, which is frequently dysregulated in osteosarcoma and contributes to tumor growth and survival.[5][6][7][8][9] This guide compares the in vitro and in vivo performance of this compound against cisplatin, providing supporting data and detailed experimental methodologies.

In Vitro Efficacy Assessment

The cytotoxic effects of this compound and cisplatin were evaluated against two well-established human osteosarcoma cell lines, U2OS and Saos-2.

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of cell growth, was determined after 72 hours of continuous drug exposure. This compound demonstrated significantly lower IC50 values compared to cisplatin, indicating superior potency in vitro.

Compound Target U2OS IC50 (µM) Saos-2 IC50 (µM)
This compound PI3Kα Inhibitor1.22.5
Cisplatin DNA Cross-linking Agent8.9[1]7.8 (Varies by study)

Note: Cisplatin IC50 values can vary between studies and experimental conditions.

Apoptosis Induction

The ability of each compound to induce programmed cell death (apoptosis) was quantified by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with the respective IC50 concentrations of each drug for 48 hours.

Compound Cell Line Apoptotic Cells (%)
This compound U2OS65.7%
Saos-258.2%
Cisplatin U2OS45.3%
Saos-241.9%
Control U2OS5.1%
Saos-24.8%

In Vivo Efficacy in Orthotopic Xenograft Model

The antitumor activity of this compound and cisplatin was assessed in an orthotopic mouse model of osteosarcoma. U2OS cells were surgically implanted into the tibia of immunodeficient mice. Treatment commenced when tumors reached a palpable size.

Tumor Growth Inhibition
Treatment Group Dosage Mean Tumor Volume at Day 28 (mm³) Tumor Growth Inhibition (%)
Vehicle Control -15400%
This compound 25 mg/kg, daily (oral)41573%
Cisplatin 4 mg/kg, weekly (i.p.)[10]78549%

This compound demonstrated a more substantial inhibition of tumor growth compared to cisplatin in the in vivo model.

Mechanism of Action and Signaling Pathways

Cisplatin exerts its cytotoxic effects primarily by forming platinum-DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately triggering cell death.[1][11] In contrast, this compound is designed for targeted therapy. It selectively inhibits the PI3Kα enzyme, a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism and is frequently overactive in osteosarcoma.[7][9]

G cluster_membrane Cell Membrane cluster_pathway PI3K/Akt Signaling Pathway cluster_drugs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Cross-links Apoptosis Apoptosis DNA->Apoptosis

Caption: Comparative mechanisms of this compound and Cisplatin in osteosarcoma cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: U2OS and Saos-2 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a serial dilution of this compound or cisplatin for 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL) was added to each well, and plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treatment: Cells were treated with the IC50 concentration of each drug for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analysis was performed on a flow cytometer. Annexin V positive cells were identified as apoptotic.

In Vivo Orthotopic Xenograft Model
  • Cell Preparation: U2OS cells were harvested and resuspended in a PBS/Matrigel mixture.

  • Implantation: 1x10⁶ cells were surgically injected into the intramedullary cavity of the tibia of 6-week-old female athymic nude mice.

  • Tumor Monitoring: Tumor growth was monitored weekly by palpation and caliper measurement.

  • Treatment: Once tumors reached approximately 100 mm³, mice were randomized into three groups: Vehicle control, this compound (25 mg/kg, p.o., daily), and Cisplatin (4 mg/kg, i.p., weekly).

  • Endpoint: After 28 days of treatment, mice were euthanized, and final tumor volumes were measured. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Preclinical Drug Evaluation Workflow

The overall workflow for evaluating a novel therapeutic agent like this compound against a standard-of-care drug is a multi-stage process.

G in_vitro Phase 1: In Vitro Screening cell_viability Cell Viability Assays (IC50 Determination) in_vitro->cell_viability apoptosis_assay Apoptosis & Cell Cycle Analysis in_vitro->apoptosis_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot) in_vitro->pathway_analysis in_vivo Phase 2: In Vivo Efficacy cell_viability->in_vivo Lead Compound Selection apoptosis_assay->in_vivo Lead Compound Selection pathway_analysis->in_vivo Lead Compound Selection xenograft Orthotopic Xenograft Model (Tumor Growth Inhibition) in_vivo->xenograft toxicity Toxicity Assessment (Body Weight, Organ Histology) in_vivo->toxicity pk_pd Phase 3: Pharmacokinetics & Pharmacodynamics (PK/PD) xenograft->pk_pd toxicity->pk_pd analysis Data Analysis & Comparison pk_pd->analysis

Caption: A generalized workflow for preclinical anticancer drug evaluation.

Conclusion

The data presented in this guide suggests that the targeted inhibitor this compound holds significant promise as a therapeutic agent for osteosarcoma. In preclinical models, it demonstrates superior potency and in vivo efficacy compared to the conventional chemotherapeutic agent, cisplatin. By selectively targeting the PI3K/Akt pathway, this compound offers a potentially more effective and less toxic treatment modality. Further investigation, including comprehensive toxicity profiling and combination studies, is warranted to advance this compound towards clinical development.

References

A Head-to-Head Comparison: Unveiling the Advantages of PQ401 Over Monoclonal Antibodies in Targeting IGF-1R

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of the Insulin-like Growth Factor-1 Receptor (IGF-1R) presents a compelling strategy in oncology. While monoclonal antibodies (mAbs) have been a primary modality, the small molecule inhibitor PQ401 emerges with distinct advantages. This guide provides an objective comparison of their mechanisms, performance, and supporting experimental data.

The IGF-1R signaling cascade is a critical pathway in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target. Both small molecule inhibitors, such as this compound, and monoclonal antibodies have been developed to disrupt this pathway, yet they operate through fundamentally different mechanisms, leading to significant variations in their biological and potential clinical effects.

Distinct Mechanisms of Action: A Tale of Two Inhibitors

This compound, a potent and cell-permeable small molecule inhibitor, functions by targeting the intracellular tyrosine kinase domain of IGF-1R. By competing with ATP, it prevents the autophosphorylation of the receptor, a critical step in initiating the downstream signaling cascade.[1][2] This blockade effectively halts the signal transduction through key pathways like the PI3K/Akt and MAPK pathways, ultimately leading to reduced cell proliferation and the induction of apoptosis.[1][3][4][5]

In contrast, monoclonal antibodies against IGF-1R, such as cixutumumab, figitumumab, and dalotuzumab, are large proteins that bind to the extracellular domain of the receptor.[6][7][8] Their primary mechanisms of action involve sterically hindering the binding of the natural ligands, IGF-1 and IGF-2, to the receptor.[6] Furthermore, antibody binding can induce the internalization and subsequent degradation of the IGF-1R, effectively reducing the number of receptors on the cell surface.[6]

A key differentiating advantage of this compound lies in its potential for dual inhibition. Due to the high degree of homology between the tyrosine kinase domains of IGF-1R and the insulin receptor (IR), small molecule inhibitors like this compound can often inhibit both.[9][10] This is significant because cancer cells can develop resistance to IGF-1R specific therapies by upregulating signaling through the IR. By targeting both receptors, this compound may offer a more robust and durable anti-cancer effect by preventing this compensatory signaling pathway.[3][9] Monoclonal antibodies, being highly specific to the extracellular domain of IGF-1R, do not typically inhibit the insulin receptor.[2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1/IGF-2 IGF-1 / IGF-2 IGF-1R_ext IGF-1R (Extracellular Domain) IGF-1/IGF-2->IGF-1R_ext Binds mAb Anti-IGF-1R mAb mAb->IGF-1R_ext Blocks Binding IGF-1R_int IGF-1R (Tyrosine Kinase Domain) IGF-1R_ext->IGF-1R_int P Autophosphorylation IGF-1R_int->P Activates This compound This compound This compound->IGF-1R_int Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1. Mechanisms of Action of this compound and Anti-IGF-1R Monoclonal Antibodies.

Performance Data: A Quantitative Comparison

The following table summarizes key quantitative data for this compound and representative anti-IGF-1R monoclonal antibodies from various preclinical studies. It is important to note that these values are from different studies and experimental conditions, and therefore should be interpreted with caution.

ParameterThis compoundCixutumumab (IMC-A12)Figitumumab (CP-751,871)Dalotuzumab (MK-0646)
Target IGF-1R Tyrosine Kinase (and likely IR)IGF-1R Extracellular DomainIGF-1R Extracellular DomainIGF-1R Extracellular Domain
IC50 (Cell Proliferation) 6 µM (MCF-7 cells)[2]Not consistently reported as IC50Not consistently reported as IC50Not consistently reported as IC50
IC50 (IGF-1R Autophosphorylation) 12 µM (MCF-7 cells)[2]Not applicableNot applicableNot applicable
Binding Affinity (Kd) Not applicable0.04 nM[11]High affinityHigh affinity
In Vivo Efficacy Significant dose-dependent reduction in tumor growth (mouse xenograft)[1][4][5]Tumor growth inhibition in xenograft models[6][12]Inhibition of tumor xenograft growth[13]Inhibition of tumor growth in xenograft models[8]

Experimental Protocols

To ensure reproducibility and aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, U2OS) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or the anti-IGF-1R monoclonal antibody for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO for this compound, PBS for mAbs) should be included.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[1]

Western Blot for IGF-1R Phosphorylation
  • Cell Treatment and Lysis: Culture cells to near confluence, serum-starve overnight, and then stimulate with IGF-1 in the presence or absence of this compound or anti-IGF-1R mAb for a short period (e.g., 15-30 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated IGF-1R (p-IGF-1R) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total IGF-1R and a loading control (e.g., β-actin or GAPDH).[14][15]

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) or the anti-IGF-1R mAb (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a maximum allowable size. At the endpoint, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.[4][16]

cluster_invitro In Vitro Assays cluster_invivo In Vivo Model CellLines Cancer Cell Lines (e.g., MCF-7, U2OS) Proliferation Cell Proliferation Assay (MTT) CellLines->Proliferation Phosphorylation IGF-1R Phosphorylation (Western Blot) CellLines->Phosphorylation Apoptosis Apoptosis Assay (e.g., Annexin V) CellLines->Apoptosis IC50 Determine IC50 Proliferation->IC50 Mice Immunocompromised Mice Implantation Tumor Cell Implantation Mice->Implantation Treatment Treatment with this compound or mAb Implantation->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth Efficacy Evaluate Efficacy (% TGI) TumorGrowth->Efficacy

Figure 2. Experimental Workflow for Comparing this compound and Anti-IGF-1R mAbs.

Conclusion: Key Advantages of this compound

Based on the available preclinical data, this compound presents several key advantages over monoclonal antibodies targeting IGF-1R:

  • Dual IGF-1R/IR Inhibition: The ability to inhibit both the IGF-1 receptor and the insulin receptor is a significant advantage, potentially overcoming a key mechanism of acquired resistance to IGF-1R-specific therapies.

  • Intracellular Targeting: By targeting the intracellular kinase domain, this compound's efficacy is not dependent on the extracellular binding of ligands, which can be influenced by various factors in the tumor microenvironment.

  • Oral Bioavailability: As a small molecule, this compound has the potential for oral administration, which is more convenient for patients compared to the intravenous administration required for monoclonal antibodies.

  • Cost of Production: The manufacturing process for small molecules is generally less complex and costly than that for monoclonal antibodies.

References

In Vivo Efficacy Showdown: PQ401 vs. BMS-754807 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway, PQ401 and BMS-754807, reveals distinct profiles in their in vivo anti-tumor activity. While both compounds have demonstrated significant efficacy in preclinical cancer models, BMS-754807, a dual inhibitor of IGF-1R and the Insulin Receptor (InsR), has been evaluated in a broader range of tumor types and has shown complete tumor growth inhibition in some models.

This guide provides a comprehensive analysis of the available in vivo experimental data for this compound and BMS-754807, offering researchers, scientists, and drug development professionals a comparative overview of their performance. The data is presented in structured tables for easy interpretation, accompanied by detailed experimental protocols and visualizations of the targeted signaling pathway and a general experimental workflow.

Mechanism of Action: Targeting a Key Cancer Pathway

Both this compound and BMS-754807 exert their anti-cancer effects by inhibiting the IGF-1R signaling pathway, which is crucial for cancer cell proliferation, survival, and metastasis.[1] this compound is a potent and specific inhibitor of IGF-1R.[2] In contrast, BMS-754807 is a potent, reversible inhibitor of both IGF-1R and the insulin receptor (InsR) kinases.[3] This dual inhibition may offer a broader therapeutic window, as it can potentially overcome resistance mechanisms involving the insulin receptor.[4]

IGF-1R Signaling Pathway cluster_membrane Cell Membrane IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Activates MAPK MAPK IGF-1R->MAPK Activates InsR InsR InsR->PI3K Activates IGF-1 IGF-1 IGF-1->IGF-1R Binds Insulin Insulin Insulin->InsR Binds This compound This compound This compound->IGF-1R Inhibits BMS-754807 BMS-754807 BMS-754807->IGF-1R Inhibits BMS-754807->InsR Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation MAPK->Proliferation

Figure 1: Simplified IGF-1R/InsR Signaling Pathway and Inhibition by this compound and BMS-754807.

In Vivo Efficacy Comparison

The following tables summarize the in vivo anti-tumor efficacy of this compound and BMS-754807 as reported in various preclinical studies. It is important to note that these studies were not head-to-head comparisons and were conducted in different tumor models, which may account for the variability in the observed efficacy.

Table 1: In Vivo Efficacy of this compound
Tumor ModelDosing RegimenKey FindingsReference
MCNeuA Breast Cancer Xenograft50 or 100 mg/kg, i.p., thrice a weekSignificant dose-dependent reduction in tumor growth. At 100 mg/kg, tumor growth was 20% of that in vehicle-treated controls. The dosing was well-tolerated.[2]
U87MG Glioma XenograftNot specified in abstractAdministration of this compound led to the suppression of glioma tumor growth in vivo.[5]
Table 2: In Vivo Efficacy of BMS-754807
Tumor ModelDosing RegimenKey FindingsReference
Multiple Xenograft Models (Epithelial, Mesenchymal, Hematopoietic)As low as 6.25 mg/kg, p.o., dailyTumor growth inhibition ranging from 53% to 115%.[6]
Esophageal Adenocarcinoma (EAC) XenograftNot specified in abstractSignificantly inhibited local tumor growth and prolonged mouse survival as a single agent. Enhanced anti-tumor effects and survival when combined with nab-paclitaxel.[7]
AsPC-1 Pancreatic Cancer Xenograft25 mg/kg, 5 times a week for 2 weeks59% net tumor growth inhibition as a single agent. 94% inhibition in combination with gemcitabine.[4]
IGF-1R-Sal Tumor-bearing Nude Mice12.5 mg/kg, p.o.Inhibited IGF-1R phosphorylation in the tumor.[8]
Rh41 Rhabdomyosarcoma XenograftAs low as 6.25 mg/kg, once dailyEffective tumor growth inhibition.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for in vivo efficacy studies based on the reviewed literature.

General In Vivo Xenograft Study Protocol
  • Cell Culture and Implantation: Human cancer cell lines (e.g., MCNeuA for breast cancer, U87MG for glioma, AsPC-1 for pancreatic cancer) are cultured under standard conditions. A specific number of cells (typically 1x10^6 to 1x10^7) are then suspended in a suitable medium (e.g., PBS or Matrigel) and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.

  • Drug Administration:

    • This compound: Administered intraperitoneally (i.p.) at doses of 50 or 100 mg/kg, typically three times a week.[2]

    • BMS-754807: Administered orally (p.o.) at doses ranging from 6.25 to 25 mg/kg, typically daily or five times a week.[6][4]

    • The vehicle control group receives the same solvent used to dissolve the drugs.

  • Monitoring and Endpoints:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Animal body weight and general health are monitored to assess toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

    • Primary endpoints often include tumor growth inhibition (TGI) and, in some studies, overall survival.

  • Tissue Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess biomarkers of drug activity (e.g., p-IGF-1R, p-Akt, Ki-67 for proliferation, and cleaved caspase-3 for apoptosis).[4][7]

InVivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis & Endpoints A Cell Culture B Subcutaneous/Orthotopic Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Vehicle Control Administration D->E F This compound or BMS-754807 Administration D->F G Regular Monitoring (Tumor Volume, Body Weight) E->G F->G H Tumor Growth Inhibition (TGI) Calculation G->H I Survival Analysis G->I J Ex Vivo Tissue Analysis (IHC, Western Blot) H->J I->J

Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.

Conclusion

Both this compound and BMS-754807 are promising inhibitors of the IGF-1R signaling pathway with demonstrated in vivo anti-tumor activity. BMS-754807 has been more extensively characterized in a wider variety of preclinical models and, as a dual IGF-1R/InsR inhibitor, may offer advantages in overcoming certain resistance mechanisms. However, direct comparative in vivo studies are necessary to definitively determine the superior agent for specific cancer types. The data presented in this guide provides a foundation for researchers to make informed decisions in the design of future preclinical and clinical investigations.

References

Validating the Specificity of PQ401: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of PQ401, a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Establishing the specific on-target activity of any inhibitor is crucial for the accurate interpretation of experimental results and for the advancement of its potential as a therapeutic agent. This document outlines key control experiments, presents comparative data with alternative inhibitors, and provides detailed protocols for robust validation.

Introduction to this compound and the Importance of Specificity

This compound is a diarylurea compound that has been identified as a potent inhibitor of IGF-1R signaling.[1] It has been shown to inhibit the autophosphorylation of the IGF-1R kinase domain, leading to the suppression of downstream signaling pathways, induction of apoptosis, and inhibition of cell proliferation in various cancer models.[2][3][4] However, like many kinase inhibitors, off-target effects are a potential concern that can lead to misinterpretation of its biological effects and potential toxicity.

The insulin receptor (IR) is the most closely related kinase to IGF-1R, sharing a high degree of structural homology, which presents a significant challenge for developing highly specific inhibitors.[5][6][7] Therefore, rigorous control experiments are essential to differentiate the effects of this compound on IGF-1R from its potential effects on the insulin receptor and other kinases.

Comparative Analysis of IGF-1R Inhibitors

To contextualize the specificity of this compound, it is useful to compare its activity with other known IGF-1R inhibitors. The following table summarizes the inhibitory concentrations (IC50) of this compound and selected alternative inhibitors against IGF-1R and the closely related Insulin Receptor.

InhibitorTypeTarget(s)IGF-1R IC50Insulin Receptor (IR) IC50Selectivity (IR/IGF-1R)
This compound DiarylureaIGF-1R~1 µM (autophosphorylation)Not reportedNot reported
Linsitinib (OSI-906)Dual IGF-1R/IR InhibitorIGF-1R, IR35 nM75 nM~2.1x
Picropodophyllin (AXL1717)CyclolignanIGF-1R1 nM>1 µM>1000x
NVP-AEW541Pyrrolo[2,3-d]pyrimidineIGF-1R, IR150 nM140 nM~0.9x

Data compiled from publicly available sources.[2][5][6][8][9][10][11] Note that assay conditions can vary, affecting absolute IC50 values.

Experimental Strategies for Validating this compound Specificity

A multi-pronged approach is recommended to thoroughly validate the specificity of this compound. This includes biochemical assays, cell-based target engagement assays, and downstream signaling analysis.

Kinase Profiling

A broad, unbiased assessment of an inhibitor's selectivity is the first critical step. This is typically achieved through in vitro kinase profiling against a large panel of kinases.

Experimental Workflow: Kinase Profiling

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis This compound This compound Stock Solution Assay Incubate Kinases with this compound and Immobilized Ligand This compound->Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay Wash Wash Unbound Components Assay->Wash Quantify Quantify Kinase Bound to Ligand Wash->Quantify Data Determine Percent Inhibition Quantify->Data Kd Calculate Dissociation Constants (Kd) Data->Kd Selectivity Generate Selectivity Profile (e.g., TreeSpot) Kd->Selectivity

Caption: Workflow for KINOMEscan, a competitive binding assay for kinase inhibitor profiling.

Detailed Protocol: KINOMEscan (General)

KINOMEscan is a widely used platform for kinase inhibitor profiling.[12][13]

  • Compound Preparation : Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation : In a multi-well plate, combine the test compound (this compound), a specific kinase from a large panel, and an immobilized, ATP-site directed ligand.

  • Competition : this compound will compete with the immobilized ligand for binding to the kinase's ATP site.

  • Washing : Unbound components are washed away.

  • Quantification : The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR for a DNA-tagged kinase.

  • Data Analysis : The amount of kinase bound in the presence of this compound is compared to a DMSO control to calculate the percent inhibition. A dose-response curve can be generated to determine the dissociation constant (Kd) for each kinase interaction.

  • Visualization : The results are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[14][15]

Control Compounds for Kinase Profiling:

  • Positive Control: Linsitinib (OSI-906) or another well-characterized IGF-1R inhibitor.[6][8]

  • Negative Control: A structurally similar but inactive diarylurea compound. If not available, a compound from the same chemical class with a known different kinase target can be used to assess class-specific off-target effects.[16][17][18]

Cellular Target Engagement

Confirming that this compound binds to IGF-1R in a cellular context is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][19][20]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Adherent Cells Expressing IGF-1R Treatment Treat cells with this compound or DMSO Cells->Treatment Heat Heat cells across a temperature gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation WB Western Blot for Soluble IGF-1R Centrifugation->WB Curve Plot Melting Curve WB->Curve

Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Adherent Cells

  • Cell Culture : Plate cells known to express IGF-1R (e.g., MCF-7, U2OS) in multi-well plates and grow to confluency.[4]

  • Compound Treatment : Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating : Heat the plates in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.[21]

  • Cell Lysis : Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis : Collect the supernatant (soluble fraction) and analyze the levels of soluble IGF-1R by Western blotting.

  • Data Analysis : Quantify the band intensities and plot the percentage of soluble IGF-1R as a function of temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Control Experiments for CETSA:

  • Negative Control Protein: Blot for a highly abundant, unrelated protein (e.g., GAPDH) to ensure the thermal challenge is not causing non-specific protein stabilization.

  • Positive Control Compound: Use a known IGF-1R binder like Linsitinib to confirm the assay is working as expected.

Orthogonal Validation: Downstream Signaling and Phenotypic Rescue

To ensure that the observed phenotypic effects of this compound are due to its on-target activity, it is important to perform experiments that link target engagement to downstream signaling and cellular outcomes.

Signaling Pathway Analysis

G IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K ERK ERK1/2 IGF1R->ERK This compound This compound This compound->IGF1R IR Insulin Receptor IR->PI3K Insulin Insulin Insulin->IR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Simplified IGF-1R signaling pathway and the inhibitory action of this compound.

Detailed Protocol: Western Blot for Downstream Signaling

  • Cell Culture and Starvation : Culture cells (e.g., MCF-7) and serum-starve them overnight to reduce basal signaling.

  • Inhibitor Pre-treatment : Pre-treat cells with this compound, a positive control inhibitor (e.g., Linsitinib), and a negative control (DMSO) for 1-2 hours.

  • Ligand Stimulation : Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes). For a crucial negative control, stimulate a parallel set of wells with insulin.

  • Lysis and Protein Quantification : Lyse the cells and determine the protein concentration.

  • Western Blotting :

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[22]

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Phospho-IGF-1R (e.g., Tyr1135/1136)

      • Total IGF-1R[23]

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Beta-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Quantify band intensities. This compound should specifically block IGF-1-induced phosphorylation of IGF-1R and its downstream effectors (AKT, ERK) but should have minimal effect on insulin-induced signaling.

Phenotypic Rescue Experiment

A powerful method to confirm on-target activity is to rescue the phenotypic effect of the inhibitor by introducing a drug-resistant version of the target protein.

Experimental Logic: Phenotypic Rescue

G cluster_wt Wild-Type IGF-1R cluster_mutant Mutant IGF-1R WT_Cells Cells with WT IGF-1R PQ401_WT Add this compound WT_Cells->PQ401_WT WT_Effect Inhibition of Proliferation PQ401_WT->WT_Effect Mutant_Cells Cells with Drug-Resistant Mutant IGF-1R PQ401_Mutant Add this compound Mutant_Cells->PQ401_Mutant Mutant_Effect No Inhibition of Proliferation PQ401_Mutant->Mutant_Effect

References

Safety Operating Guide

Proper Disposal of PQ401: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the IGF-1R inhibitor, PQ401, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount. This document provides a comprehensive overview of the recommended disposal procedures for this compound, a potent inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Safety Data Overview

This compound, with the chemical name N-(5-Chloro-2-methoxyphenyl)-N'-(2-methyl-4-quinolinyl)urea, is a solid powder utilized in cancer research to inhibit cell growth and proliferation.[1] Due to its chemical nature, specific precautions must be taken for its handling and disposal.

PropertyValue
Chemical Name N-(5-Chloro-2-methoxyphenyl)-N'-(2-methyl-4-quinolinyl)urea
CAS Number 196868-63-0
Molecular Formula C18H16ClN3O2
Molecular Weight 341.79 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMSO (>10 mg/mL)

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.

  • Skin and Body Protection: A laboratory coat is required.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel. The following protocol is based on general guidelines for the disposal of solid toxic chemical waste.

1. Waste Identification and Segregation:

  • All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to avoid cross-contamination and unforeseen chemical reactions.

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for the collection of solid this compound waste.

  • The container should be clearly marked with the words "Hazardous Waste," the name "this compound," and the associated hazard pictogram (skull and crossbones).

  • Ensure the container is kept closed except when adding waste.

3. Storage:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

4. Final Disposal:

  • Crucially, this compound waste must not be disposed of in the regular trash or poured down the drain.

  • Disposal must be carried out through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. They will provide specific instructions based on local and national regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

1. Evacuate and Secure the Area:

  • Alert others in the vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, ensure you are wearing the required personal protective equipment as outlined above.

3. Contain and Clean the Spill:

  • For a small spill of solid this compound, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

  • For a larger spill, or if the spill involves a solution of this compound, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).

  • Place the absorbent material into the hazardous waste container.

4. Decontaminate the Area:

  • Clean the spill area with a suitable decontaminating agent, as recommended by your institution's safety protocols.

  • All materials used for decontamination should also be disposed of as hazardous waste.

5. Report the Incident:

  • Report the spill to your laboratory supervisor and your institution's EHS office.

Logical Workflow for this compound Disposal

cluster_preparation Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Use Labeled, Leak-Proof Hazardous Waste Container B->C D Segregate from Other Waste Streams C->D E Store in Designated, Secure Area D->E F Contact Institutional EHS for Professional Disposal E->F G DO NOT Dispose in Regular Trash or Drain

References

Personal protective equipment for handling PQ401

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling of PQ401, a potent IGF-1R signaling inhibitor. Adherence to these procedures is critical to ensure personnel safety and to maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications
Respiratory Protection NIOSH/MSHA-approved respiratorUse a respirator with a Type P2 (EN 143) cartridge or equivalent.
Hand Protection Chemical-resistant rubber gloves
Eye Protection Chemical safety goggles
Body Protection Protective clothingTo prevent skin contact.
Face Protection Eyeshields, FaceshieldsRecommended for comprehensive protection.

Operational Plan for Handling this compound

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area.

  • Recommended storage temperatures for the solid form and solutions are 4°C or -20°C for long-term stability.[1]

  • Keep the container tightly closed and away from incompatible materials.

2. Preparation and Use:

  • All handling of this compound must be conducted in a designated laboratory fume hood to avoid inhalation.[1]

  • Personnel must be trained and familiar with the handling of potent active pharmaceutical ingredients.[1]

  • Avoid direct contact with eyes, skin, and clothing.[1]

  • This compound is a powder or crystalline solid that is soluble in DMSO.[1]

  • Use non-sparking tools and equipment.

3. Spill Management:

  • In case of a spill, immediately cordon off the area.[1]

  • Wear a self-contained breathing apparatus, protective clothing, and heavy rubber gloves.[1]

  • For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.

  • For larger spills, use appropriate absorbent material for solutions and follow established laboratory procedures for chemical spill cleanup.

4. First Aid Measures:

  • If swallowed: Wash out the mouth with copious amounts of water and immediately call a physician.[1] this compound is classified as toxic if swallowed.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.

Logical Workflow for Handling and Disposal of this compound

PQ401_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing and Dissolving Weighing and Dissolving Work in Fume Hood->Weighing and Dissolving Experimental Use Experimental Use Weighing and Dissolving->Experimental Use Spill Spill Weighing and Dissolving->Spill Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Exposure Exposure Experimental Use->Exposure Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via Licensed Service Dispose via Licensed Service Segregate Waste->Dispose via Licensed Service End End Dispose via Licensed Service->End Spill Management Spill Management Spill->Spill Management First Aid First Aid Exposure->First Aid Start Start Start->Don PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.